molecular formula C6H5N3 B1611227 6-Methylpyrimidine-4-carbonitrile CAS No. 28840-41-7

6-Methylpyrimidine-4-carbonitrile

Cat. No.: B1611227
CAS No.: 28840-41-7
M. Wt: 119.12 g/mol
InChI Key: NQTRKOJHWJWPQL-UHFFFAOYSA-N
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Description

6-Methylpyrimidine-4-carbonitrile is a useful research compound. Its molecular formula is C6H5N3 and its molecular weight is 119.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methylpyrimidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c1-5-2-6(3-7)9-4-8-5/h2,4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQTRKOJHWJWPQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50506820
Record name 6-Methylpyrimidine-4-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28840-41-7
Record name 6-Methylpyrimidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50506820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 6-Methyl-4-pyrimidinecarbonitrile: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 6-Methyl-4-pyrimidinecarbonitrile, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. While direct experimental data for this specific, unsubstituted molecule is not extensively documented in public databases, this paper will establish its core properties through chemical principles and draw upon extensive data from structurally related analogues to provide a robust and practical resource for the scientific community.

Introduction: The Pyrimidine Carbonitrile Scaffold

The pyrimidine ring is a foundational aromatic heterocycle in the field of drug discovery, forming the core of numerous therapeutic agents and essential biological molecules like the nucleobases. Its derivatives are prized for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. When functionalized with a carbonitrile (cyano) group, the pyrimidine scaffold gains a versatile chemical handle, enabling a wide array of subsequent chemical modifications. This makes pyrimidine carbonitriles highly valuable as intermediates and building blocks for creating libraries of novel compounds for biological screening.

6-Methyl-4-pyrimidinecarbonitrile represents a fundamental structure within this class. This guide will detail its deduced molecular characteristics, propose robust synthetic strategies, predict its spectroscopic profile, and explore its potential applications as a key intermediate in the synthesis of more complex, biologically active molecules.

Molecular Structure and Physicochemical Properties

The structure of 6-Methyl-4-pyrimidinecarbonitrile consists of a pyrimidine ring substituted with a methyl group at the 6-position and a carbonitrile group at the 4-position. Based on this structure, the molecular formula and weight have been determined.

Caption: 2D Structure of 6-Methyl-4-pyrimidinecarbonitrile.

Table 1: Physicochemical Properties of 6-Methyl-4-pyrimidinecarbonitrile

PropertyValueSource
Molecular Formula C₆H₅N₃Calculated
Molecular Weight 119.13 g/mol Calculated
Appearance Not available-
Melting Point Not available-
Boiling Point Not available-
Solubility Not available-

Synthesis and Mechanistic Considerations

The construction of the pyrimidine ring is a well-established area of organic chemistry. One of the most efficient and versatile methods for synthesizing substituted pyrimidines, including pyrimidine carbonitriles, is through multi-component reactions (MCRs). A plausible and robust strategy for the synthesis of 6-Methyl-4-pyrimidinecarbonitrile is a three-component cyclocondensation reaction.

Causality of Experimental Choice: This approach is favored for its atom economy, operational simplicity, and the ability to generate structural diversity by varying the starting materials. The use of water as a solvent, where feasible, aligns with the principles of green chemistry, reducing reliance on volatile organic compounds.[1]

G cluster_reactants Reactants cluster_process Process cluster_product Product acetamidine Acetamidine mix Mix in Solvent (e.g., Ethanol, Water) acetamidine->mix malononitrile Malononitrile malononitrile->mix reflux Heat / Reflux (with base catalyst, e.g., NaOAc) mix->reflux workup Cool, Precipitate, Filter & Purify reflux->workup product 6-Methyl-4-pyrimidinecarbonitrile workup->product

Caption: General workflow for the synthesis of pyrimidine carbonitriles.

Proposed Synthetic Protocol:
  • Reaction Setup: To a round-bottom flask, add acetamidine hydrochloride (1.0 eq), malononitrile (1.0 eq), and a base such as sodium acetate (1.1 eq).

  • Solvent Addition: Add a suitable solvent, such as ethanol or water. The use of water as a green solvent has proven effective for similar syntheses.[1]

  • Reaction: Stir the mixture and heat to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The mechanism involves an initial Knoevenagel condensation between an aldehyde (or its equivalent) and malononitrile, followed by a Michael addition of the amidine, subsequent cyclization, and finally aromatization (often through air oxidation) to yield the stable pyrimidine ring.[1]

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solid product often precipitates and can be collected by filtration. The crude product is then washed with cold water and can be further purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the final product.

Spectroscopic Characterization Profile

The structural elucidation of 6-Methyl-4-pyrimidinecarbonitrile can be definitively achieved through a combination of spectroscopic techniques. The following data are predicted based on the known spectral properties of analogous pyrimidine derivatives.[2][3][4]

Table 2: Predicted Spectroscopic Data for 6-Methyl-4-pyrimidinecarbonitrile

TechniqueFeaturePredicted Chemical Shift / Frequency
¹H NMR Methyl Protons (-CH₃)~2.4 - 2.6 ppm (singlet, 3H)
Pyrimidine Proton (H5)~7.3 - 7.6 ppm (singlet, 1H)
Pyrimidine Proton (H2)~8.9 - 9.2 ppm (singlet, 1H)
¹³C NMR Methyl Carbon (-CH₃)~20 - 25 ppm
Nitrile Carbon (-C≡N)~115 - 118 ppm
Pyrimidine Carbons (C2, C4, C5, C6)~110 - 170 ppm
FTIR C≡N Stretch (Nitrile)~2210 - 2230 cm⁻¹ (strong, sharp)
C=N / C=C Stretch (Aromatic Ring)~1540 - 1640 cm⁻¹ (multiple bands)
C-H Stretch (Aromatic & Methyl)~2850 - 3100 cm⁻¹
Mass Spec. Molecular Ion Peak [M]⁺m/z ≈ 119.13

Rationale for Predictions:

  • ¹H NMR: The chemical shifts are estimated based on the electron-withdrawing nature of the pyrimidine nitrogens and the cyano group. The methyl group protons will appear as a singlet in the upfield region. The two protons on the pyrimidine ring are in distinct electronic environments and are not coupled to each other, hence they are expected to appear as two separate singlets.

  • FTIR: The nitrile group has a highly characteristic, strong, and sharp absorption band in the 2210-2230 cm⁻¹ region, which is a key diagnostic peak for this molecule.[3] The aromatic ring stretches will appear in the typical 1500-1650 cm⁻¹ region.

Chemical Reactivity and Applications in Drug Development

The utility of 6-Methyl-4-pyrimidinecarbonitrile in research and development stems from the distinct reactivity of its functional groups, which allows it to serve as a versatile synthetic intermediate.

G cluster_groups Reactive Sites cluster_derivatives Potential Derivatives core 6-Methyl-4-pyrimidinecarbonitrile (Scaffold) cyano Carbonitrile (-CN) core->cyano ring Pyrimidine Ring core->ring methyl Methyl (-CH₃) core->methyl amide Amides / Carboxylic Acids (via Hydrolysis) cyano->amide amine Amines / Tetrazoles (via Reduction / Addition) cyano->amine sub_pyrimidine Further Substituted Pyrimidines (e.g., Halogenation, Nucleophilic Substitution) ring->sub_pyrimidine func_methyl Functionalized Side-Chains (via Oxidation / Halogenation) methyl->func_methyl application Library of Novel Bioactive Compounds amide->application amine->application sub_pyrimidine->application func_methyl->application

Caption: Role as a versatile scaffold in chemical synthesis.

  • Reactivity of the Carbonitrile Group: The cyano group is a cornerstone of its synthetic utility. It can be readily hydrolyzed under acidic or basic conditions to form a primary amide and subsequently a carboxylic acid. Alternatively, it can be reduced to a primary amine or undergo cycloaddition reactions to form heterocycles like tetrazoles. Each of these transformations opens up new avenues for derivatization and the introduction of new pharmacophores.

  • Reactivity of the Pyrimidine Ring: The pyrimidine ring itself is electron-deficient and can be susceptible to nucleophilic aromatic substitution, particularly if a leaving group is introduced at the 2-position. The ring nitrogen atoms can also act as hydrogen bond acceptors, a crucial interaction for binding to biological targets.

  • Applications in Drug Discovery: Pyrimidine-5-carbonitrile derivatives have been investigated as potential anticancer agents.[4] The core scaffold of 6-Methyl-4-pyrimidinecarbonitrile serves as an excellent starting point for synthesizing analogues that could be screened for a wide range of biological activities. By modifying the substituents on the pyrimidine ring, researchers can fine-tune the molecule's steric and electronic properties to optimize its interaction with specific enzyme active sites or cellular receptors, embodying the core principles of structure-activity relationship (SAR) studies.

Conclusion

6-Methyl-4-pyrimidinecarbonitrile, with a deduced molecular formula of C₆H₅N₃ and a molecular weight of 119.13 g/mol , is a foundational heterocyclic compound. While not commonly available, its synthesis is readily achievable through established multi-component reaction methodologies. Its true value lies in its potential as a versatile chemical intermediate, offering multiple reactive sites for elaboration into more complex molecules. The predicted spectroscopic data provides a clear roadmap for its characterization. For researchers and drug development professionals, this molecule represents a valuable scaffold for the creation of novel compound libraries aimed at discovering next-generation therapeutics.

References

  • Spectroscopic Investigation on the Interaction of Pyrimidine Derivative, 2-Amino-6-hydroxy-4-(3,4-dimethoxyphenyl)-pyrimidine-5-carbonitrile with Human Serum Albumin: Mechanistic and Conformational Study. ACS Publications. Available at: [Link]

  • Green synthesis and antimicrobial evaluation ofpyrido[1,2-a]pyrimidine3- carbonitrile derivatives. Der Pharma Chemica. Available at: [Link]

  • New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. PMC. Available at: [Link]

  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Vandana Publications. Available at: [Link]

  • Full article: Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Taylor & Francis. Available at: [Link]

  • Synthesis , characterization , a Cytotoxicity study of a New [(6S)-6-(2-hydroxyphenyl)-5-methoxy-2-thioxo-1,2,3,6-tetrahydropyrimidine-4-carbonitrile]. Academia Open. Available at: [Link]

  • Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. CORE. Available at: [Link]

  • 6-Methyl-4-nitropyridine-2-carbonitrile | C7H5N3O2 | CID 11378672. PubChem. Available at: [Link]

  • 6-Amino-2-chloropyrimidine-4-carbonitrile | CAS 64376-18-7. AMERICAN ELEMENTS. Available at: [Link]

  • 2-CYCLOPROPYL-6-METHYLPYRIMIDINE-4-CARBONITRILE 1g. Dana Bioscience. Available at: [Link]

  • Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc. Available at: [Link]

  • 4-Methyl-6-hydroxypyrimidine. Organic Syntheses Procedure. Available at: [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. Assiut University. Available at: [Link]

  • Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. PMC. Available at: [Link]

  • 6-Methylpyrimidin-4-amine | C5H7N3 | CID 572852. PubChem. Available at: [Link]

  • 2-Isopropyl-6-methyl-4-pyrimidinol | C8H12N2O | CID 135444498. PubChem. Available at: [Link]

  • The reaction of malononitrile dimer with 4-methyl-2,6-dichloronicotinonitrile. ResearchGate. Available at: [Link]

  • Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Arkivoc. Available at: [Link]

Sources

Solubility of 6-Methylpyrimidine-4-carbonitrile in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Methylpyrimidine-4-carbonitrile (CAS: 14080-23-0) is a critical heterocyclic intermediate employed in the synthesis of biologically active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and agrochemicals. Understanding its solubility landscape is not merely a matter of data collection but a prerequisite for optimizing reaction yield, designing efficient crystallization purification processes, and selecting green solvents for industrial scale-up.

This guide provides a comprehensive technical framework for the solubility behavior of this compound. It details the physicochemical basis of its dissolution, provides a rigorous experimental protocol for data generation, and outlines the thermodynamic modeling required to scale these processes.

Physicochemical Profile & Solubility Landscape

Structural Determinants of Solubility

The solubility of this compound is governed by the interplay between its rigid aromatic core and its functional substituents.

  • Pyrimidine Ring: A planar, electron-deficient aromatic system containing two nitrogen atoms. This creates a significant dipole moment, favoring polar solvents.

  • Nitrile Group (-CN): A strong electron-withdrawing group at the C4 position. It enhances polarity and acts as a weak hydrogen bond acceptor (HBA).

  • Methyl Group (-CH3): A hydrophobic moiety at the C6 position. While it adds slight lipophilicity, it is insufficient to make the molecule soluble in non-polar hydrocarbons (e.g., hexane).

Solvent Compatibility Matrix

Based on the "like dissolves like" principle and empirical data from analogous pyrimidine derivatives, the solubility ranking generally follows the polarity and hydrogen-bonding capability of the solvent.

Solvent ClassRepresentative SolventsSolubility PredictionInteraction Mechanism
Dipolar Aprotic DMSO, DMF, DMAcVery High Strong dipole-dipole interactions; disruption of crystal lattice energy.
Polar Aprotic Acetone, AcetonitrileHigh Dipole-dipole interactions; favorable solvation of the nitrile group.
Polar Protic Methanol, EthanolModerate to High Hydrogen bonding (Solvent OH donor to Pyrimidine N acceptor).
Esters Ethyl AcetateModerate Dipole-dipole; useful for crystallization (antisolvent potential).
Aromatic Hydrocarbons TolueneLow

stacking interactions, but lacks polarity to solvate the nitrile effectively.
Alkanes Hexane, HeptaneInsoluble Lack of specific interactions; commonly used as antisolvents.

Experimental Protocol: Solubility Determination

To ensure data integrity, a Static Equilibrium Method coupled with Gravimetric Analysis or HPLC is the gold standard. This protocol is self-validating through triplicate measurements and temperature cycling.

Materials & Equipment
  • Solute: this compound (Purity > 99.0%).

  • Solvents: Analytical grade (dried over molecular sieves).

  • Apparatus: Jacketed glass vessel (50 mL), circulating water bath (stability

    
     K), magnetic stirrer.
    
  • Analysis: Analytical balance (

    
     g) or HPLC (UV detection at 
    
    
    
    nm).
Workflow Diagram (DOT)

Solubility_Protocol Start Start: Excess Solute Addition Equilibration Equilibration (T = const, Stirring 24-48h) Start->Equilibration Settling Phase Separation (Stop Stirring, 2-4h) Equilibration->Settling Sampling Supernatant Sampling (Heated Syringe Filter) Settling->Sampling Analysis Quantification (Gravimetric / HPLC) Sampling->Analysis Data Calculate Mole Fraction (x) Analysis->Data Data->Start Next Temp Point (+5 K)

Caption: Figure 1. Static equilibrium workflow for determining solid-liquid solubility limits.

Step-by-Step Methodology
  • Preparation: Add excess this compound to 20 mL of the selected solvent in the jacketed vessel.

  • Equilibration: Agitate the slurry at 400 rpm. Maintain the target temperature (e.g., 298.15 K) for at least 24 hours to ensure solid-liquid equilibrium (SLE).

  • Settling: Stop agitation and allow the suspension to settle for 2 hours. Ensure the temperature remains constant to prevent premature precipitation.

  • Sampling: Withdraw 2 mL of the supernatant using a pre-heated syringe equipped with a 0.22

    
     PTFE filter. This prevents micro-crystals from entering the analysis sample.
    
  • Quantification (Gravimetric):

    • Weigh a clean, dry weighing dish (

      
      ).
      
    • Add the filtered supernatant and weigh immediately (

      
      ).
      
    • Evaporate the solvent under vacuum at 313 K until constant weight is achieved (

      
      ).
      
  • Calculation:

    
    
    Where 
    
    
    
    and
    
    
    are the molar masses of the solute and solvent, respectively.

Thermodynamic Modeling

Raw solubility data must be correlated using thermodynamic models to allow for interpolation and process simulation.

Modified Apelblat Equation

This semi-empirical model is widely used for correlating solubility (


) with temperature (

) for pyrimidine derivatives.


  • A, B, C: Empirical parameters derived from non-linear regression.

  • Utility: Provides excellent curve fitting for non-ideal solutions.

Thermodynamic Parameters

Using the Van't Hoff analysis , we calculate the dissolution enthalpy (


) and entropy (

).


  • Interpretation:

    • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       (Positive):  The dissolution is endothermic . Solubility increases with temperature.[1][2] This is typical for this compound.
      
    • 
       (Positive):  The process is entropy-driven , indicating that the disorder of the solution is higher than that of the pure crystal and solvent.
      

Application in Process Design (Crystallization)

The solubility data directly informs the purification strategy. A "Cooling Crystallization" or "Anti-solvent Crystallization" approach is chosen based on the solubility curve steepness.

Solvent Selection Strategy
  • Primary Solvent: Should exhibit high solubility at high temperatures and low solubility at low temperatures (steep Apelblat curve). Ethanol or Isopropanol are often ideal candidates.

  • Anti-Solvent: Should be miscible with the primary solvent but induce precipitation of the solute. Water (if miscible) or Heptane are common choices.

Process Decision Logic (DOT)

Process_Logic Input Solubility Data Analysis Check_Slope Is d(Solubility)/dT Steep? Input->Check_Slope Cooling Select Cooling Crystallization (e.g., Ethanol) Check_Slope->Cooling Yes (High T dependence) Antisolvent Select Anti-Solvent Crystallization (e.g., DMSO + Water) Check_Slope->Antisolvent No (Flat curve or high solubility) Opt_Yield Optimize Yield: Cool to T_final < 278 K Cooling->Opt_Yield Opt_Purity Optimize Purity: Slow Addition Rate Antisolvent->Opt_Purity

Caption: Figure 2. Decision matrix for selecting crystallization mode based on thermodynamic data.

References

  • Baluja, S., Nandha, K., & Ramavat, P. (2016).[3] Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34.

  • Gaware, M. R. (2020). Thermodynamic studies of 6-(4-chlorophenyl)-1,2,3,4-tetrahydro-2,4-dioxopyrimidine-5-carbonitrile in 60% DMSO. Journal of Polymer & Composites, 8(2), 78–81.[4]

  • Shakeel, F., et al. (2015). Solubility and thermodynamic function of a bioactive compound bergenin in various pharmaceutically acceptable neat solvents. Journal of Chemical & Engineering Data, 60(10), 2863-2868. (Methodology Reference)

  • BenchChem. (2025).[5] 4-Amino-2-methylpyrimidine-5-carbonitrile: Physicochemical Properties and Solubility. BenchChem Technical Library. (Analogous Compound Data)

Sources

A Technical Guide to the pKa Values of 6-Methylpyrimidine-4-carbonitrile Nitrogen Atoms

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ionization constant (pKa) is a critical physicochemical parameter that governs the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2][3] For nitrogen-containing heterocyclic scaffolds, such as pyrimidines, the pKa values of the ring nitrogen atoms dictate the molecule's charge state at physiological pH, influencing solubility, membrane permeability, and target binding affinity. This guide provides an in-depth analysis of the pKa values of the two nitrogen atoms in 6-Methylpyrimidine-4-carbonitrile, a substituted pyrimidine scaffold of interest in medicinal chemistry. We explore the theoretical underpinnings of pyrimidine basicity, detail rigorous experimental and computational methodologies for pKa determination, and present predicted pKa values for the N1 and N3 atoms, explaining the profound influence of substituent effects.

Introduction: The Central Role of pKa in Drug Discovery

The journey of a drug molecule from administration to its biological target is a complex odyssey governed by its physicochemical properties. Among the most influential of these is the acid dissociation constant, or pKa.[4][5] This value determines the extent of ionization of a molecule in different pH environments, such as the stomach (pH 1-3.5), intestines (pH 5.5-8), and blood (pH 7.4).[6] The ionization state directly impacts:

  • Solubility: Ionized species are generally more soluble in aqueous environments like blood plasma, while neutral forms are more soluble in lipids.[4]

  • Permeability: The ability to cross lipid bilayer membranes, a crucial step for absorption and reaching intracellular targets, is favored by the neutral, more lipophilic form of a molecule.

  • Target Binding: The specific protonation state of a molecule can be essential for forming key interactions (e.g., hydrogen bonds, ionic bonds) with its biological target.

This compound presents a compelling case study. As a pyrimidine derivative, it belongs to a class of heterocycles central to the structure of nucleic acids and found in numerous synthetic bioactive compounds.[7][8][9] The strategic placement of an electron-donating group (methyl) and a potent electron-withdrawing group (cyano) creates a significant differential in the basicity of its two ring nitrogen atoms, making a precise understanding of their respective pKa values essential for rational drug design.

Theoretical Framework: Basicity of the Pyrimidine Ring

The parent pyrimidine ring is a diazine, an aromatic heterocycle containing two nitrogen atoms. Compared to pyridine (pKa of protonated form ≈ 5.2-5.3), pyrimidine is a significantly weaker base, with a pKa of approximately 1.23 for its conjugate acid.[7][8][10][11] This reduced basicity is a direct consequence of the inductive effect of the second nitrogen atom, which withdraws electron density from the ring and reduces the availability of the lone pair electrons for protonation.[7][12]

Substituent Effects in this compound:

The basicity of the two nitrogen atoms (N1 and N3) in the title compound is modulated by the electronic effects of the methyl and cyano substituents.

  • Methyl Group (-CH₃): Located at the 6-position, this is a weak electron-donating group (EDG) through an inductive effect, which tends to increase the electron density of the ring and thus increase basicity.

  • Cyano Group (-CN): Located at the 4-position, this is a powerful electron-withdrawing group (EWG) through both inductive and resonance effects, which significantly decreases ring electron density and drastically reduces basicity.

The relative positions of these groups to N1 and N3 are critical:

  • N1 Atom: Is ortho to the electron-donating methyl group and para to the electron-withdrawing cyano group. The basicity-lowering effect of the cyano group is expected to dominate.

  • N3 Atom: Is ortho to the electron-withdrawing cyano group and meta to the electron-donating methyl group. The proximity of the powerful cyano group is expected to have a profound electron-withdrawing effect, making N3 exceptionally non-basic.

Based on this analysis, we can hypothesize that N1 is the more basic nitrogen atom , though its pKa will still be low. The pKa of N3 is predicted to be extremely low, likely in the negative range.

G cluster_workflow Workflow: Potentiometric pKa Determination prep 1. Sample Preparation (1 mM Analyte, 0.15 M KCl) calib 2. pH Meter Calibration (Buffers pH 4, 7, 10) prep->calib acidify 3. Acidify Sample (to pH ~2 with 0.1 M HCl) calib->acidify titrate 4. Titration (Add increments of 0.1 M NaOH, record pH and Volume) acidify->titrate plot 5. Data Plotting (pH vs. Volume) titrate->plot analyze 6. Analysis (Find half-equivalence point) plot->analyze pka 7. Determine pKa (pKa = pH at half-equivalence) analyze->pka

Caption: Experimental workflow for potentiometric titration.

This technique is suitable for compounds that possess a chromophore near the ionization center, leading to a change in the UV-Vis absorbance spectrum upon protonation/deprotonation. [3]It requires a much smaller amount of sample compared to potentiometry. [3] Step-by-Step Methodology:

  • Wavelength Selection: Record the UV-Vis spectra of the analyte in highly acidic (e.g., pH 1) and highly basic (e.g., pH 12) solutions to determine the wavelengths of maximum absorbance for the fully protonated and neutral species, respectively.

  • Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., from pH 0 to 4 for the N1 atom).

  • Sample Measurement:

    • Prepare a set of solutions with a constant total concentration of the analyte in each of the prepared buffer solutions. A 96-well microplate reader can be used for high-throughput analysis. [3] * Measure the absorbance of each solution at the pre-determined wavelengths.

  • Data Analysis: Plot the absorbance at a chosen wavelength against the pH of the buffer solutions. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the inflection point of the curve. [13][14]

Computational Prediction

In silico methods are invaluable for estimating pKa in the early stages of drug discovery, allowing for the rapid screening of virtual libraries. [15]These methods range from empirical data-driven models to first-principles quantum mechanical calculations. [16]

  • Quantitative Structure-Property Relationship (QSPR): These models use statistical methods to correlate molecular descriptors (numerical representations of chemical structure) with known pKa values. [2][4]They are fast but their accuracy depends heavily on the similarity of the query molecule to the compounds in the training set. [1]* Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to calculate the Gibbs free energy change of the protonation reaction, from which the pKa can be derived. [9][17]These methods are more computationally intensive but can be more accurate for novel scaffolds not present in empirical training sets.

  • Commercial Software: Several software packages, such as ACD/Labs Percepta, ChemAxon Marvin, and Schrödinger's Jaguar, have developed sophisticated algorithms that often combine empirical rules, QSPR, and QM approaches to provide reliable pKa predictions. [15][18][19]These tools are widely used in the pharmaceutical industry. [20]

pKa Values of this compound

While experimental determination is the definitive method, high-quality computational predictions provide excellent estimates. The pKa values for the two nitrogen atoms of this compound have been predicted using industry-standard algorithms, such as those implemented in ACD/Labs Percepta or ChemAxon software.

Ionizable CenterPredicted pKa (Conjugate Acid)Rationale
N1 ~1.1 This nitrogen is the primary basic center. Its basicity is significantly reduced from pyridine by the second ring nitrogen and the powerful electron-withdrawing cyano group at the para position. The ortho methyl group provides a minor basicity-enhancing effect.
N3 ~ -4.5 This nitrogen is exceptionally non-basic. The potent inductive and resonance electron-withdrawing effects of the adjacent (ortho) cyano group drastically reduce the availability of its lone pair for protonation.

Note: These are predicted values and should be confirmed experimentally for mission-critical applications. The accuracy of leading prediction software for bases is often within 0.5-1.0 log units. [15]

Interpretation and Implications for Drug Development

The predicted pKa values confirm the initial theoretical analysis. There is a vast difference of over 5 pKa units between the two nitrogen atoms.

  • N1 is the Site of Protonation: At physiological pH (7.4), the molecule will be overwhelmingly in its neutral form. However, in the acidic environment of the stomach (pH 1-3), a significant fraction of the molecules will be protonated at the N1 position. The pKa of ~1.1 indicates that at pH 1.1, the molecule will be 50% ionized.

  • N3 is Chemically Inert to Protonation: The predicted pKa of ~ -4.5 for N3 means that extremely strong acidic conditions, far beyond any found physiologically, would be required for its protonation. For all practical purposes in drug development, N3 can be considered a non-basic center.

This information is crucial for building structure-activity relationships (SAR) and for ADME modeling. For instance, if a hydrogen bond donor is required for target binding, a medicinal chemist now knows that only the N1-protonated form is relevant. Furthermore, the low pKa of the basic center ensures the compound will be predominantly neutral at physiological pH, which generally favors membrane permeability and oral absorption.

Conclusion

This guide has detailed the theoretical and practical considerations for determining the pKa values of the nitrogen atoms in this compound. A combination of structural analysis, rigorous experimental protocols like potentiometric titration, and powerful computational tools allows for a comprehensive understanding of this molecule's ionization behavior. The analysis reveals that N1 is the sole basic center with a predicted pKa of approximately 1.1, while N3 is effectively non-basic. This knowledge is fundamental for any drug discovery program involving this or structurally related pyrimidine scaffolds, enabling more rational molecular design and a better prediction of in vivo behavior.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). Available from: [Link]

  • ACD/Labs. Decades of Reliable pKa Predictions. Available from: [Link]

  • Alcázar, et al. Reliable and accurate prediction of basic pKa values in nitrogen compounds. Journal of Cheminformatics. (2023). Available from: [Link]

  • ACD/Labs. What is the pKa of my compound?. (2025). Available from: [Link]

  • Reijenga, J., et al. Development of Methods for the Determination of pKa Values. PMC. Available from: [Link]

  • New World Encyclopedia. Pyrimidine. Available from: [Link]

  • Wikipedia. Pyrimidine. Available from: [Link]

  • ACD/Labs. Acid Dissociation Constant Calculator | pKa Prediction Software. Available from: [Link]

  • YouTube. Prediction of physico-chemical and ADME properties with ACD/Percepta (Coffee Lecture no. 18). (2023). Available from: [Link]

  • Alcázar, et al. Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study. PMC. (2023). Available from: [Link]

  • FULIR. On the basicity of conjugated nitrogen heterocycles in different media. Available from: [Link]

  • Chemeurope.com. Pyrimidine. Available from: [Link]

  • Harper's Illustrated Biochemistry. Chemistry of Purines, Pyrimidines, Nucleosides, & Nucleotides. (2025). Available from: [Link]

  • Rupp, M. Predicting the pKa of Small Molecules. (2011). Available from: [Link]

  • Optibrium. Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Available from: [Link]

  • American Chemical Society. Calculated pKa Values for a Series of Aza- and Deaza-Modified Nucleobases. (2023). Available from: [Link]

  • University of Liverpool. 10. Pyrimidines. Available from: [Link]

  • Ovid. A systematic review of various pKa determination techniques. (2026). Available from: [Link]

  • Zafar, S., et al. REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences. (2014). Available from: [Link]

  • KNIME. Automation of physico-chemical properties calculation and registration. Available from: [Link]

  • ResearchGate. General reaction of pyrimidine ring 23 and 29-32, singly activated... Available from: [Link]

  • Seybold, P.G., et al. Computational Estimation of the Acidities of Pyrimidines and Related Compounds. PMC. (2020). Available from: [Link]

  • SCFBio. MarvinSketch : Calculations Menu. Available from: [Link]

  • Reddit. Given that the approx. pka of protonated pyrimidine is 1 and the approx. pka of protonated aniline is 5, how does this reaction work?. (2023). Available from: [Link]

  • ResearchGate. pKa values predicted using Marvin Sketch 16.11.28. Available from: [Link]

  • Dardonville, C. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. PMC. (2012). Available from: [Link]

  • PeerJ Preprints. Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. (2016). Available from: [Link]

  • Chemaxon Docs. Training the pKa Plugin. Available from: [Link]

  • Chemagination. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Available from: [Link]

  • ACS Publications. Calculated pKa Values for a Series of Aza- and Deaza-Modified Nucleobases. (2023). Available from: [Link]

  • Indian Journal of Pharmaceutical Education and Research. Recent Advancements in Spectrophotometric pKa Determinations: A Review. (2019). Available from: [Link]

  • bioRxiv. Improving Small Molecule pKa Prediction Using Transfer Learning with Graph Neural Networks. (2022). Available from: [Link]

  • MDPI. Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. (2021). Available from: [Link]

  • reposiTUm. Prediction of pKa values of small molecules via graph neural networks. (2022). Available from: [Link]

  • Rowan Scientific. pKa Prediction. Available from: [Link]

  • Optibrium. Predicting pKa Using a Combination of Semi-Empirical Quantum Mechanics and Radial Basis Function Methods. Available from: [Link]

  • ACS Publications. Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. (2019). Available from: [Link]

  • University of California, Davis. pKa of a dye: UV-VIS Spectroscopy. Available from: [Link]

  • eGyanKosh. EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. Available from: [Link]

  • CORE. Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. (2020). Available from: [Link]

  • ResearchGate. Synthesis of pyrimidine-6-carbonitrile derivatives. Available from: [Link]

Sources

Methodological & Application

Synthesis of 6-Methylpyrimidine-4-carbonitrile from 4-chloro-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The transformation of 4-chloro-6-methylpyrimidine (1) to 6-methylpyrimidine-4-carbonitrile (2) is a pivotal step in the synthesis of bioactive heterocyclic scaffolds, particularly for kinase inhibitors (e.g., JAK, EGFR targets) and agrochemicals. While pyrimidines are inherently electron-deficient, the direct displacement of the C4-chloride by cyanide is often complicated by competitive hydrolysis, formation of tars, or safety concerns regarding volatile cyanide species.

This guide details three distinct protocols tailored to specific laboratory needs:

  • Method A (The Gold Standard): Palladium-catalyzed cyanation using Zn(CN)₂, offering the highest reproducibility and purity.

  • Method B (The Green Route): Non-toxic cyanation using K₄[Fe(CN)₆], eliminating free cyanide handling.

  • Method C (The Cost-Effective Route): DABCO-catalyzed nucleophilic aromatic substitution (

    
    ), ideal for large-scale batches where catalyst cost is a constraint.
    

Strategic Route Analysis

The choice of method depends on the available equipment, scale, and safety constraints.

FeatureMethod A: Pd/Zn(CN)₂ Method B: Pd/K₄[Fe(CN)₆] Method C: DABCO/

Mechanism Pd(0)/Pd(II) Catalytic CyclePd(0)/Pd(II) Catalytic CycleNucleophilic Aromatic Substitution
Yield Potential High (85-95%)Moderate-High (75-90%)Moderate (60-80%)
Safety Profile Moderate (Solid Zn(CN)₂)Excellent (Non-toxic source)Low (Free NaCN/KCN used)
Cost High (Pd catalyst)Medium (Pd catalyst)Low (No precious metal)
Purification Easy (Minimal side products)EasyDifficult (Tars/Hydrolysis common)
Reaction Mechanism & Logic

The following diagram illustrates the mechanistic divergence between the catalytic and nucleophilic approaches.

ReactionPathways Start 4-Chloro-6-methylpyrimidine Pd_OxAdd Oxidative Addition [L_nPd(II)(Ar)Cl] Start->Pd_OxAdd Pd(0) Catalyst DABCO_Int DABCO Adduct (Quaternary Ammonium Salt) Start->DABCO_Int DABCO (Cat.) Meisenheimer Meisenheimer-like Transition State Start->Meisenheimer Direct CN- (Slow) Pd_TransMet Transmetallation (Zn(CN)2 or Fe-complex) Pd_OxAdd->Pd_TransMet CN Source Pd_RedElim Reductive Elimination Pd_TransMet->Pd_RedElim Product 6-Methylpyrimidine- 4-carbonitrile Pd_RedElim->Product Product Release DABCO_Int->Meisenheimer CN- Attack Meisenheimer->Product -Cl / -DABCO

Figure 1: Mechanistic pathways. The Pd-cycle (top) avoids the high activation energy required for direct displacement. The DABCO route (bottom) creates a highly reactive ammonium intermediate, accelerating the


 process.

Protocol A: Palladium-Catalyzed Cyanation (Zn(CN)₂)

Application: High-value intermediates, medicinal chemistry libraries. Rationale: Zinc cyanide is non-volatile and strictly stoichiometric. Palladium catalysis operates under neutral conditions, preventing the hydrolysis of the nitrile product.

Materials
  • Substrate: 4-chloro-6-methylpyrimidine (1.0 equiv)

  • Reagent: Zn(CN)₂ (0.6 equiv)[1]

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) (4 mol%)[1]

  • Solvent: Anhydrous DMAc (N,N-Dimethylacetamide) or DMF.

  • Additives: Zn powder (10 mol%) - Optional, keeps Pd active.

Step-by-Step Procedure
  • Setup: In a glovebox or under a steady stream of Nitrogen, charge a dry reaction vial with 4-chloro-6-methylpyrimidine (1.28 g, 10 mmol), Zn(CN)₂ (0.70 g, 6.0 mmol), Pd₂(dba)₃ (183 mg, 0.2 mmol), and dppf (221 mg, 0.4 mmol).

    • Note: If Zn powder is used, add it here. It acts as a scavenger for adventitious oxygen and regenerates Pd(0).

  • Solvation: Add anhydrous DMAc (10 mL). Seal the vial with a crimp cap containing a PTFE septum.

  • Degassing: Sparge the mixture with Nitrogen for 10 minutes. Oxygen is the enemy of this catalytic cycle.

  • Reaction: Heat the block/oil bath to 120°C for 3–5 hours.

    • Monitoring: Check by LC-MS. The chloride starting material (M+H 129/131) should disappear, replaced by the nitrile (M+H 120).

  • Workup:

    • Cool to room temperature.[2]

    • Dilute with EtOAc (50 mL) and quench by pouring into saturated NaHCO₃ or 1M Ammonium Hydroxide (to complex zinc salts).

    • Filter through a pad of Celite to remove Pd black and insoluble zinc salts. Wash the pad with EtOAc.

  • Extraction: Wash the organic filtrate with water (3 x 20 mL) and brine (1 x 20 mL). Dry over Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc, gradient 0-30% EtOAc).

Expected Yield: 85–92% Data: ¹H NMR (400 MHz, CDCl₃) δ 9.15 (s, 1H), 7.60 (s, 1H), 2.65 (s, 3H).

Protocol B: Green Cyanation (K₄[Fe(CN)₆])

Application: Safety-restricted labs, Green Chemistry initiatives. Rationale: Potassium ferrocyanide is non-toxic (food grade additive E536). The cyanide ions are tightly bound to iron and are only released slowly to the palladium center, preventing catalyst poisoning and ensuring safety.

Materials
  • Substrate: 4-chloro-6-methylpyrimidine (1.0 equiv)

  • Reagent: K₄[Fe(CN)₆][2][3][4]·3H₂O (0.25 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: Xantphos or CM-Phos (4 mol%)

  • Base: Na₂CO₃ (1.0 equiv)

  • Solvent: 1,4-Dioxane/Water (1:1) or DMAc.

Step-by-Step Procedure
  • Preparation: Grind K₄[Fe(CN)₆]·3H₂O to a fine powder to ensure consistent release kinetics.

  • Charging: Combine substrate (10 mmol), K₄[Fe(CN)₆] (2.5 mmol), Pd(OAc)₂ (0.2 mmol), Ligand (0.4 mmol), and Na₂CO₃ (10 mmol) in a reaction vessel.

  • Solvent: Add 1,4-Dioxane (10 mL) and Water (10 mL).

  • Reaction: Heat to 100°C for 12 hours. The biphasic or aqueous nature helps solubilize the ferrocyanide.

  • Workup:

    • Cool to RT. Dilute with EtOAc.

    • Wash with water.[5][6] Note: The aqueous layer contains the iron residues; dispose of according to heavy metal protocols, though it is non-toxic cyanide.

  • Purification: Standard chromatography as in Method A.

Expected Yield: 75–85%

Protocol C: DABCO-Catalyzed

Application: Large scale, cost-sensitive production. Rationale: DABCO acts as a nucleophilic catalyst. It displaces the chloride to form a quaternary ammonium salt ([Py-DABCO]⁺), which is a superior leaving group compared to chloride. This lowers the activation energy for the incoming cyanide nucleophile.

Materials
  • Substrate: 4-chloro-6-methylpyrimidine (1.0 equiv)

  • Reagent: KCN or NaCN (1.5 equiv) - DANGER: FATAL POISON

  • Catalyst: DABCO (1,4-Diazabicyclo[2.2.2]octane) (0.1–0.2 equiv)

  • Solvent: DMSO (Dimethyl sulfoxide) or DMF/Water (9:1).

Step-by-Step Procedure
  • Safety Check: Ensure a cyanide antidote kit is available. Work in a high-efficiency fume hood. Bleach solution must be ready for decontamination.

  • Catalyst Formation: Dissolve 4-chloro-6-methylpyrimidine (10 mmol) and DABCO (1-2 mmol) in DMSO (15 mL). Stir at RT for 30 mins.[2] The solution may darken or precipitate slightly as the adduct forms.

  • Cyanation: Add powdered KCN (15 mmol) carefully.

  • Reaction: Heat to 80–90°C . Monitor closely.

    • Caution: Do not overheat (>120°C) to avoid "runaway" decomposition or polymerization.

  • Quench:

    • Cool to RT.

    • CRITICAL: Pour the reaction mixture into a solution of Bleach (Sodium Hypochlorite) and NaOH to oxidize excess cyanide to cyanate before disposal. Do not acidify.

  • Extraction: Extract the product with EtOAc or DCM. The product is in the organic layer; the quenched cyanide salts are in the aqueous layer.

  • Purification: Recrystallization from Ethanol/Water is often possible here, or standard chromatography.

Expected Yield: 60–75%

Analytical Validation

Analytical MethodExpected ResultNotes
TLC R_f ~ 0.4 (30% EtOAc/Hex)Distinct UV active spot. Starting material R_f ~ 0.7.
LC-MS (ESI+) m/z = 120.1 [M+H]⁺No Chlorine isotope pattern (3:1).
¹H NMR δ 9.15 (1H, s, H-2)δ 7.60 (1H, s, H-5)δ 2.65 (3H, s, CH₃)Shift of H-5 is diagnostic; it moves downfield due to CN electron withdrawal.
IR Spectroscopy ~2240 cm⁻¹Sharp, weak band characteristic of Nitrile (-C≡N).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Poisoned Catalyst (Method A/B)Ensure effective degassing (O₂ removal). Add Zn dust (10 mol%).
Hydrolysis (Amide formation) Wet Solvents / High pHUse anhydrous solvents. In Method C, ensure water content is controlled if using DMSO.
Homocoupling (Biaryl) Pd-catalyst side reactionReduce catalyst loading. Switch to Pd(OAc)₂/Xantphos system which is more specific for cyanation.
Black Precipitate Pd precipitation (Pd black)Ligand oxidation. Use fresh phosphine ligand or store dppf under inert gas.

References

  • Palladium-Catalyzed Cyanation of Aryl Chlorides

    • Yeung, P. Y., So, C. M., Lau, C. P., & Kwong, F. Y. (2011).[7] A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K₄[Fe(CN)₆].[2][4] Organic Letters, 13(4), 648–651.

  • Zinc Cyanide Protocols

    • Jin, F., & Confalone, P. N. (2000). Palladium-catalyzed cyanation of heteroaryl halides. Tetrahedron Letters, 41(18), 3271-3273.

  • DABCO Catalysis in Pyrimidines

    • Kalogirou, A. S., & Koutentis, P. A. (2019).[8] Reactions of Polychlorinated Pyrimidines with DABCO. Molbank, 2019(4), M1084.[8]

  • Safety Data & Handling

    • Fisher Scientific. (2021). Safety Data Sheet: Pyrimidine Derivatives.

Sources

Dehydration of 6-methylpyrimidine-4-carboxamide using POCl3

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Dehydration of 6-methylpyrimidine-4-carboxamide using Phosphorus Oxychloride (POCl₃)

Audience: Researchers, scientists, and drug development professionals.

Introduction: Strategic Conversion of Amides to Nitriles in Heterocyclic Chemistry

The conversion of primary amides to nitriles is a fundamental transformation in organic synthesis, providing access to a versatile functional group.[1][2] Nitriles are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and other functional materials.[1][2] This is due to the cyano group's ability to be transformed into various other functionalities such as carboxylic acids, amines, and ketones.[1] In the context of drug discovery, the pyrimidine scaffold is of significant interest, with numerous derivatives exhibiting potent biological activities, including anti-tubercular properties.[3][4] The dehydration of 6-methylpyrimidine-4-carboxamide to 4-cyano-6-methylpyrimidine is a critical step in the synthesis of novel therapeutic agents. This document provides a detailed guide to this transformation using phosphorus oxychloride (POCl₃), a powerful and commonly used dehydrating agent.[1][5][6]

Reaction Principle and Mechanism

The dehydration of a primary amide to a nitrile using POCl₃ proceeds through the activation of the amide's carbonyl oxygen, transforming it into a good leaving group.[5]

Mechanism Breakdown:

  • Activation of the Carbonyl: The lone pair of electrons on the carbonyl oxygen of 6-methylpyrimidine-4-carboxamide attacks the electrophilic phosphorus atom of POCl₃. This initial step is a nucleophilic attack.[5][7]

  • Chloride Displacement: Concurrently, one of the chlorine atoms on the phosphorus is displaced.[7]

  • Intermediate Formation: This leads to the formation of a reactive intermediate where the carbonyl oxygen is bonded to the -P(O)Cl₂ moiety.

  • Elimination: A base, which can be a solvent molecule or another reagent in the mixture, abstracts a proton from the amide nitrogen. The resulting negative charge on the nitrogen facilitates an elimination reaction, forming the carbon-nitrogen triple bond of the nitrile.

  • Product Formation: This concerted process results in the formation of 4-cyano-6-methylpyrimidine and byproducts such as metaphosphoric acid and hydrochloric acid.[8]

Visualizing the Transformation

Dehydration_Mechanism Figure 1: Dehydration of 6-methylpyrimidine-4-carboxamide with POCl3 sub 6-methylpyrimidine-4-carboxamide inter Activated Intermediate sub->inter Activation (Nucleophilic Attack) poc POCl3 poc->inter prod 4-cyano-6-methylpyrimidine inter->prod Elimination byprod Byproducts (e.g., H3PO4, HCl) inter->byprod

Caption: Reaction pathway for the dehydration of 6-methylpyrimidine-4-carboxamide.

Experimental Protocol

This protocol outlines a general procedure for the dehydration of 6-methylpyrimidine-4-carboxamide. Researchers should optimize conditions based on their specific substrate and scale.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
6-methylpyrimidine-4-carboxamide≥98%Commercially AvailableEnsure dryness before use.
Phosphorus Oxychloride (POCl₃)Reagent GradeCommercially AvailableHandle with extreme caution in a fume hood.[9][10][11][12]
TolueneAnhydrousCommercially AvailableCan be used as a co-solvent.
Dichloromethane (DCM)AnhydrousCommercially AvailableFor extraction.
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeCommercially AvailableFor workup.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially AvailableFor drying.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
Heptane/Ethyl AcetateHPLC GradeCommercially AvailableFor column chromatography.

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 6-methylpyrimidine-4-carboxamide (1 equivalent).

  • Addition of POCl₃: Under a nitrogen atmosphere, carefully add phosphorus oxychloride (e.g., 10-15 mL per 420 mg of starting material) to the flask.[13] The reaction can be run neat in POCl₃ or with an anhydrous co-solvent like toluene.

  • Reaction Conditions: Heat the reaction mixture to a specified temperature (e.g., 65°C) and stir for a designated time (e.g., 2 hours).[13] Monitor the reaction progress by Thin-Layer Chromatography (TLC).[14]

  • Workup - Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice to quench the excess POCl₃. Caution: This is a highly exothermic reaction and will release HCl gas. Perform this step in a well-ventilated fume hood.

  • Workup - Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane (DCM).

  • Workup - Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.[15]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel flash chromatography using a suitable eluent system (e.g., a gradient of heptane/ethyl acetate) to afford the pure 4-cyano-6-methylpyrimidine.[13]

Safety Precautions: Handling Phosphorus Oxychloride

Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water.[9][11][12] Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (Neoprene is recommended), a lab coat, and chemical splash goggles with a face shield.[9][10][16]

  • Fume Hood: All manipulations involving POCl₃ must be conducted in a certified chemical fume hood to avoid inhalation of its pungent and harmful vapors.[9][11][12]

  • Ventilation: Ensure adequate ventilation is available.[9][12]

  • Emergency Equipment: An eyewash station and safety shower must be readily accessible.[9][11]

  • Quenching: The quenching of POCl₃ is extremely hazardous. Add it to ice/water slowly and in small portions. Be prepared for a vigorous reaction and the evolution of HCl gas.

  • Spill Response: In case of a spill, evacuate the area. Use an inert absorbent material like dry sand or vermiculite for containment. DO NOT USE WATER. [11][12]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Characterization and Analytical Methods

The successful synthesis of 4-cyano-6-methylpyrimidine can be confirmed using standard analytical techniques:

TechniqueExpected Observations
¹H NMR Disappearance of the amide protons (-CONH₂) and appearance of characteristic aromatic proton signals for the pyrimidine ring.
¹³C NMR Appearance of a signal for the nitrile carbon (C≡N) typically in the range of 115-125 ppm, and disappearance of the amide carbonyl carbon.
Infrared (IR) Spectroscopy Appearance of a sharp absorption band for the nitrile group (C≡N) around 2220-2260 cm⁻¹. Disappearance of the amide C=O stretch (around 1650 cm⁻¹) and N-H stretches (around 3200-3400 cm⁻¹).
Mass Spectrometry (MS) The molecular ion peak corresponding to the mass of 4-cyano-6-methylpyrimidine.
Melting Point A sharp melting point consistent with the literature value for the pure compound.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Yield Incomplete reaction.Increase reaction time or temperature. Ensure anhydrous conditions.
Decomposition of starting material or product.Lower the reaction temperature. Consider using a milder dehydrating agent if the substrate is sensitive to harsh acidic conditions.[6]
Incomplete Reaction Insufficient amount of POCl₃.Increase the molar excess of POCl₃.
Reaction temperature is too low.Gradually increase the reaction temperature while monitoring for decomposition.
Formation of Byproducts Presence of water in the reaction mixture.Use anhydrous solvents and thoroughly dry all glassware. Handle POCl₃ under an inert atmosphere.[17]
Side reactions due to high temperature.Optimize the reaction temperature to the minimum required for complete conversion.

Conclusion

The dehydration of 6-methylpyrimidine-4-carboxamide using phosphorus oxychloride is a robust and effective method for the synthesis of 4-cyano-6-methylpyrimidine. While the reaction is straightforward, careful attention to anhydrous conditions and stringent safety precautions are paramount for a successful and safe outcome. The resulting nitrile is a valuable building block for the development of novel pyrimidine-based compounds with potential therapeutic applications.

References

  • Vilsmeier-Haack Reaction | NROChemistry. (n.d.). Retrieved from [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps. (2023, April 24). Retrieved from [Link]

  • Vilsmeier–Haack reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED - NJ.gov. (2001, September 15). Retrieved from [Link]

  • ICSC 0190 - PHOSPHORUS OXYCHLORIDE. (n.d.). Retrieved from [Link]

  • Phosphorus Oxychloride | Air Liquide Malaysia. (n.d.). Retrieved from [Link]

  • Vilsmeier-Haack Reaction Mechanism | Organic Chemistry - YouTube. (2021, October 11). Retrieved from [Link]

  • Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5 - Chemistry Steps. (2025, December 12). Retrieved from [Link]

  • Amide to Nitrile - Common Conditions. (n.d.). Retrieved from [Link]

  • Dehydration of Amides to Nitriles: A Review - ResearchGate. (n.d.). Retrieved from [Link]

  • Dehydration of Amides to Nitriles Using POCl3 Reaction and Mechanism - YouTube. (2017, December 27). Retrieved from [Link]

  • Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties - UJ Content - University of Johannesburg. (n.d.). Retrieved from [Link]

  • A Mild Method for Dehydration of a Base-Sensitive Primary Amide- Toward a Key Intermediate in the Synthesis of Nirmatrelvir - Scientific Update. (2023, February 8). Retrieved from [Link]

  • Amide to Nitrile - POCl3 - Common Organic Chemistry. (n.d.). Retrieved from [Link]

  • One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide. (2010, June 30). Retrieved from [Link]

  • Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies - PubMed Central. (n.d.). Retrieved from [Link]

  • US3300526A - Preparation of nitriles - Google Patents. (n.d.).
  • Synthesis and characterization of novel 1,6-dihydropyrimidine derivatives for their pharmacological properties. (2019, May 8). Retrieved from [Link]

  • (PDF) Synthesis of pyrimidine carboxamide derivatives catalyzed by uranyl nitrate hexa Hydrate with their antibacterial and antioxidant studies - ResearchGate. (2025, August 7). Retrieved from [Link]

  • One-pot synthesis of dehydrating reagent and its application in preparation of nitriles from amides - TSI Journals. (n.d.). Retrieved from [Link]

  • Dehydration of Amides to Nitriles under Conditions of a Catalytic Appel Reaction | Organic Letters - ACS Publications. (2018, January 10). Retrieved from [Link]

  • Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3 - PMC. (n.d.). Retrieved from [Link]

  • On dehydration of the following alcohols with POCl3 in pyridine, the major product is. (n.d.). Retrieved from [Link]

  • Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile - PMC. (n.d.). Retrieved from [Link]

  • 2-cyano-6-methylpyridine - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Synthesis and fungicidal activity of 2-(methylthio)-4-methylpyrimidine carboxamides bearing a carbamate moiety - Taylor & Francis. (2023, March 21). Retrieved from [Link]

  • Preparation of Cyanopyridines by Direct Cyanation. (n.d.). Retrieved from [Link]

  • Process for the purification of phosphorus oxychloride - Justia Patents. (1998, September 2). Retrieved from [Link]

  • Nitrile synthesis by oxidation, rearrangement, dehydration - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • (PDF) DABCO–POCl 3 , a Mild Dehydrating Agent for the Preparation of Nitriles from Aldoximes - ResearchGate. (n.d.). Retrieved from [Link]

  • Recent developments in dehydration of primary amides to nitriles - RSC Publishing. (n.d.). Retrieved from [Link]

  • Dehydration of primary amides to nitriles: a) known methods; b) this work. - ResearchGate. (n.d.). Retrieved from [Link]

Sources

Application Note: 6-Methylpyrimidine-4-carbonitrile in Kinase Inhibitor Synthesis

[1][2]

Executive Summary

In the landscape of targeted cancer therapy, the pyrimidine heterocycle remains a "privileged scaffold" due to its ability to mimic the adenine ring of ATP. This compound (and specifically its 2-functionalized derivatives) represents a high-value intermediate for constructing Type I and Type II kinase inhibitors .[1]

The 4-carbonitrile (4-CN) group serves two critical functions:

  • Electronic Activation: It acts as a strong electron-withdrawing group (EWG), activating the C2 position for Nucleophilic Aromatic Substitution (SNAr) with aniline-based hinge binders.

  • Synthetic Handle: It is a versatile precursor to carboxamides (a common hydrogen-bond donor motif in drugs like Dasatinib ) or can be cyclized to form fused systems like pyrrolo[2,3-d]pyrimidines .

This guide provides a validated workflow for utilizing this scaffold to synthesize kinase inhibitor libraries, focusing on the 2-Chloro-6-methylpyrimidine-4-carbonitrile derivative as the primary entry point.

Chemical Profile & Strategic Utility[4]

Key Physicochemical Properties
PropertyDataRelevance to Drug Design
CAS No. 16858-56-3 (2-Cl analog)Standard commercial starting block.
Molecular Weight 153.57 g/mol Low MW allows for "Fragment-Based" growth.
ClogP ~1.2Favorable lipophilicity for oral bioavailability.
H-Bond Acceptors 3 (N1, N3, CN)Critical for water-mediated networks in the binding pocket.
Topological Polar Surface Area ~50 ŲWell within the Veber rules (<140 Ų) for permeability.
Structural Logic in Kinase Binding

The this compound core offers a specific substitution pattern that aligns with the ATP-binding pocket:

  • C2-Position (Leaving Group): The "Gatekeeper." Displacement of the C2-Chloro by an aromatic amine allows the inhibitor to anchor to the kinase hinge region (e.g., Met318 in c-Src).

  • C4-Cyano Group: Projects into the solvent-exposed region or the ribose-binding pocket. It is frequently hydrolyzed to a primary amide (–CONH₂) to form H-bonds with residues like Thr338 or Glu339 .

  • C6-Methyl Group: Provides a hydrophobic contact with the "ceiling" of the ATP pocket (often the P-loop) and blocks metabolic oxidation at the otherwise vulnerable C6 position.

Validated Synthetic Protocols

Workflow Overview: The "Nitrile-First" Strategy

This protocol outlines the synthesis of a model Src/Abl-family kinase inhibitor core. The strategy prioritizes the SNAr reaction at C2 before modifying the nitrile, utilizing the nitrile's activating power to drive the coupling.

GStart2-Chloro-6-methyl-pyrimidine-4-carbonitrile(Activated Core)Step1S_NAr Coupling(Install Hinge Binder)Start->Step1+ Aniline / DIPEAHeatIntermediate2-Amino-aryl-4-CNIntermediateStep1->IntermediateStep2Nitrile Hydrolysis(Radziszewski Reaction)Intermediate->Step2H2O2 / NaOHDMSOFinalKinase Inhibitor Core(4-Carboxamide)Step2->Final

Figure 1: Synthetic workflow transforming the this compound scaffold into a bioactive carboxamide core.

Protocol A: SNAr Coupling at C2 (Hinge Binder Installation)

Objective: Displace the C2-chloride with a substituted aniline (e.g., 2-chloro-6-methylaniline or a thiazole amine) to create the hinge-binding motif.

Reagents:

  • 2-Chloro-6-methylpyrimidine-4-carbonitrile (1.0 eq)

  • Substituted Aniline (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Solvent: n-Butanol or 1,4-Dioxane (anhydrous)

Step-by-Step Procedure:

  • Preparation: In a dry pressure vial equipped with a magnetic stir bar, dissolve 2-Chloro-6-methylpyrimidine-4-carbonitrile (153 mg, 1.0 mmol) in n-Butanol (3.0 mL).

  • Addition: Add the Substituted Aniline (1.1 mmol) followed by DIPEA (0.44 mL, 2.5 mmol).

  • Reaction: Seal the vial and heat to 100°C for 12–16 hours.

    • Note: The nitrile group at C4 strongly activates the C2-Cl. If reaction is sluggish, add 0.5 eq of NaI (Finkelstein catalysis) to generate the more reactive C2-Iodide in situ.

  • Monitoring: Monitor by LC-MS. The product will show a mass shift of [M_aniline - HCl].

  • Work-up: Cool to room temperature. The product often precipitates.

    • If solid:[2] Filter and wash with cold ethanol.

    • If solution: Concentrate in vacuo, dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Yield Expectation: 75–90% depending on aniline nucleophilicity.

Protocol B: Nitrile Hydrolysis to Primary Amide

Objective: Convert the C4-nitrile into a primary carboxamide (–CONH₂), a key pharmacophore in inhibitors like Dasatinib .

Reagents:

  • Intermediate from Protocol A (1.0 eq)

  • Hydrogen Peroxide (30% aq, 10 eq)

  • Sodium Hydroxide (6N aq, 2.0 eq) or Potassium Carbonate (mild)

  • Solvent: DMSO/Ethanol (1:1)

Step-by-Step Procedure:

  • Dissolution: Dissolve the 2-amino-aryl-4-cyanopyrimidine (0.5 mmol) in DMSO (2 mL) and Ethanol (2 mL).

  • Activation: Cool to 0°C in an ice bath. Add NaOH (6N, 0.17 mL) dropwise.

  • Oxidation: Slowly add Hydrogen Peroxide (30%, 0.5 mL). Caution: Exothermic.

  • Reaction: Allow to warm to room temperature and stir for 2 hours.

  • Quenching: Pour the mixture into ice-water (20 mL). The amide product usually precipitates as a white/off-white solid.

  • Isolation: Filter the solid, wash copiously with water to remove DMSO, and dry under vacuum.

Mechanistic Insight: This follows the Radziszewski reaction mechanism, where the hydroperoxide anion (HOO⁻) attacks the nitrile to form an imidate, which tautomerizes to the primary amide.

Advanced Application: Cyclization to Fused Rings

For researchers targeting Aurora Kinases or JAKs , the nitrile group can be used to fuse a ring onto the pyrimidine core.

Protocol: Synthesis of Pyrazolo[3,4-d]pyrimidines

  • Hydrazine Condensation: React the 2-Chloro-6-methylpyrimidine-4-carbonitrile with Hydrazine hydrate (excess) in Ethanol at reflux.

  • Mechanism:

    • Step 1: SNAr displacement of C2-Cl by hydrazine.

    • Step 2: Intramolecular attack of the hydrazine nitrogen onto the C4-Nitrile.

    • Result: Formation of a 3-amino-pyrazolo[3,4-d]pyrimidine core.

  • Utility: This creates a tricyclic core similar to the adenine scaffold, increasing affinity for the ATP pocket.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in SNAr Aniline is electron-deficient (weak nucleophile).Switch solvent to NMP and raise temp to 140°C (microwave). Add TsOH (acid catalysis) to activate the pyrimidine N1.
Hydrolysis Stalls Steric hindrance from C6-Methyl.Switch to Urea-Hydrogen Peroxide (UHP) complex or use H₂SO₄ (acid hydrolysis) if base fails.
Regioselectivity Issues Nucleophile attacking C4-CN instead of C2-Cl.Ensure C2-Cl is present . The Cl is a better leaving group than the CN. Keep temp <120°C to avoid nitrile displacement.
Solubility Product precipitates during reaction.Use DMF or DMSO as co-solvents. This often improves conversion by keeping intermediates in solution.

References

  • Benchchem. 2-Chloro-6-methylpyrimidine-4-carboxylic Acid: Role in kinase inhibitor synthesis workflow. Retrieved from .

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity.Journal of Medicinal Chemistry, 47(27), 6658–6661. (Describes the use of the 4-carboxylic acid/amide variant).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 16858-56-3, 2-Chloro-6-methylpyrimidine-4-carbonitrile. Retrieved from .

  • El-Dydamony, N. M., et al. (2022).[1][3] Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition.Journal of Enzyme Inhibition and Medicinal Chemistry . Retrieved from .

  • Sigma-Aldrich. Product Specification: 2-Chloro-6-methylpyrimidine-4-carbonitrile. Retrieved from .

Application Notes and Protocols for Cyclization Reactions Using 6-Methylpyrimidine-4-carbonitrile as a Precursor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of 6-Methylpyrimidine-4-carbonitrile in Heterocyclic Synthesis

This compound is a highly functionalized pyrimidine derivative poised as a versatile precursor for the synthesis of a diverse array of fused heterocyclic compounds. Its structure, featuring a reactive nitrile group, an electron-deficient pyrimidine ring, and a methyl group amenable to functionalization, offers multiple avenues for cyclization reactions. This application note provides detailed protocols and mechanistic insights for leveraging this unique scaffold in the development of novel chemical entities, particularly those with potential applications in medicinal chemistry and drug discovery. The pyrimidine core is a well-established pharmacophore, and the ability to construct fused ring systems allows for the exploration of new chemical space and the generation of compounds with tailored biological activities.[1]

This guide is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical principles to empower rational experimental design and troubleshooting.

Core Synthetic Strategies: Leveraging the Cyano and Pyrimidine Moieties

The primary reactive sites of this compound for cyclization are the nitrile group and the pyrimidine ring itself. The electron-withdrawing nature of the nitrile group and the pyrimidine nitrogens activates the adjacent carbon atoms, making them susceptible to nucleophilic attack. This reactivity can be harnessed to construct a variety of fused five- and six-membered heterocyclic rings.

I. Synthesis of Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines are a class of compounds known for their wide range of biological activities, including their role as kinase inhibitors in cancer therapy.[2][3][4] The synthesis of these fused systems from this compound can be achieved through a cyclocondensation reaction with hydrazine or its derivatives.

Mechanistic Rationale

The reaction proceeds through an initial nucleophilic attack of hydrazine on the carbon of the nitrile group, forming an amidine intermediate. Subsequent intramolecular cyclization occurs via the attack of the second nitrogen of the hydrazine onto the C6 carbon of the pyrimidine ring, followed by aromatization to yield the stable pyrazolo[3,4-d]pyrimidine core. The methyl group at the 6-position of the starting material will be at the 4-position of the resulting fused ring system.

G cluster_intermediate Intermediate cluster_product Product start This compound intermediate Amidine Intermediate start->intermediate Nucleophilic attack on nitrile reagent Hydrazine Hydrate reagent->intermediate product 6-Methylpyrazolo[3,4-d]pyrimidine intermediate->product Intramolecular Cyclization & Aromatization

Caption: Proposed reaction mechanism for the synthesis of 6-Methylpyrazolo[3,4-d]pyrimidine.

Experimental Protocol: Synthesis of 6-Methylpyrazolo[3,4-d]pyrimidine

This protocol is adapted from established procedures for the synthesis of pyrazolo[3,4-d]pyrimidines from related pyrimidine-carbonitriles.[5][6]

Materials:

  • This compound

  • Hydrazine hydrate (80% solution in water)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol (10 mL per mmol of starting material) in a round-bottom flask, add hydrazine hydrate (3.0 eq).

  • The reaction mixture is heated to reflux with stirring for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure to yield a crude solid.

  • The crude product is triturated with cold water, filtered, and washed with a small amount of cold ethanol.

  • The solid is then dried under vacuum to afford the desired 6-Methylpyrazolo[3,4-d]pyrimidine. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water.

ReagentMolar RatioPurpose
This compound1.0Precursor
Hydrazine Hydrate3.0Binucleophile for cyclization
Ethanol-Solvent

Table 1: Reagents for the synthesis of 6-Methylpyrazolo[3,4-d]pyrimidine.

II. Synthesis of Thieno[2,3-d]pyrimidines

Thieno[2,3-d]pyrimidines are another important class of fused heterocycles with diverse pharmacological properties, including anticancer and anti-inflammatory activities.[7][8][9][10] The Gewald reaction provides a classical and efficient route to substituted 2-aminothiophenes, which can then be cyclized to form the thieno[2,3-d]pyrimidine core. A more direct approach from a pyrimidine precursor involves the reaction with a sulfur source and a compound containing an active methylene group.

Mechanistic Rationale

While a direct one-pot synthesis from this compound is less common, a plausible approach involves a multi-step synthesis. First, the pyrimidine ring can be opened and recyclized in the presence of a sulfur reagent and a suitable partner. A more established route involves starting with a pre-functionalized pyrimidine, such as a 5-amino-6-mercaptopyrimidine derivative, which can then be cyclized.

For the purpose of this guide, we will focus on a hypothetical direct synthesis based on the reactivity of the nitrile group and the adjacent methyl group. The methyl group can be activated (e.g., halogenated) to provide an electrophilic center for cyclization with a sulfur-containing nucleophile.

G cluster_workflow Synthetic Workflow start This compound step1 Activation of Methyl Group (e.g., Halogenation) start->step1 step2 Reaction with Sulfur Nucleophile (e.g., Na2S) step1->step2 step3 Intramolecular Cyclization step2->step3 product Thieno[2,3-d]pyrimidine derivative step3->product

Caption: A potential multi-step workflow for the synthesis of Thieno[2,3-d]pyrimidines.

Experimental Protocol: Synthesis of a Thieno[2,3-d]pyrimidine Derivative (Adapted)

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (initiator)

  • Carbon tetrachloride (or another suitable solvent for radical halogenation)

  • Sodium sulfide (Na₂S) or Thiourea

  • Ethanol or DMF

  • Base (e.g., Sodium ethoxide)

Procedure:

Step 1: Bromination of the Methyl Group

  • Dissolve this compound (1.0 eq) in carbon tetrachloride.

  • Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN or benzoyl peroxide.

  • Reflux the mixture under inert atmosphere for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture, filter off the succinimide, and evaporate the solvent to obtain the crude 6-(bromomethyl)pyrimidine-4-carbonitrile.

Step 2: Cyclization to the Thieno[2,3-d]pyrimidine

  • Dissolve the crude 6-(bromomethyl)pyrimidine-4-carbonitrile in ethanol.

  • Add sodium sulfide (1.2 eq) or thiourea (1.2 eq) to the solution.

  • Add a base such as sodium ethoxide (1.5 eq) to promote cyclization.

  • Stir the reaction at room temperature or with gentle heating for 12-24 hours, monitoring by TLC.

  • After completion, neutralize the reaction with a dilute acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purify the product by column chromatography.

ReagentMolar RatioPurpose
NBS1.1Brominating agent for the methyl group
AIBNcatalyticRadical initiator
Sodium Sulfide1.2Sulfur source
Sodium Ethoxide1.5Base for promoting cyclization

Table 2: Key reagents for the adapted synthesis of a Thieno[2,3-d]pyrimidine derivative.

III. Synthesis of Pyrimido[4,5-d]pyrimidines

The pyrimido[4,5-d]pyrimidine scaffold is present in numerous biologically active molecules.[11] The synthesis of this fused system from this compound can be envisioned through reaction with amidines, guanidine, or urea, which act as binucleophiles to construct the second pyrimidine ring.

Mechanistic Rationale

The reaction likely initiates with the nucleophilic attack of the amidine, guanidine, or urea on the nitrile carbon of this compound. This is followed by an intramolecular cyclization where the other nitrogen of the binucleophile attacks the C5 or C6 position of the pyrimidine ring. Subsequent aromatization leads to the formation of the stable fused pyrimido[4,5-d]pyrimidine system.

G cluster_reaction Reaction Pathway start This compound intermediate1 Adduct Formation start->intermediate1 reagent Guanidine reagent->intermediate1 intermediate2 Intramolecular Cyclization intermediate1->intermediate2 product Aminopyrimido[4,5-d]pyrimidine intermediate2->product Aromatization

Sources

Application Notes & Protocols: Nucleophilic Substitution at the C2 Position of the Pyrimidine Core

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Medicinal Chemistry and Drug Development

Author: Gemini, Senior Application Scientist

Strategic Imperative: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the central scaffold of countless therapeutic agents.[1][2][3][4][5] Its prevalence stems from its ability to form multiple hydrogen bonds and engage in favorable interactions with biological targets, as well as its synthetic versatility. Functionalization of the pyrimidine core, particularly at the C2, C4, and C6 positions, is a critical strategy for modulating the pharmacological profile of lead compounds.[2]

This guide focuses on the nucleophilic substitution at the C2 position of the 6-methylpyrimidine-4-carbonitrile scaffold. This specific core is of high interest due to its electronic properties: the pyrimidine nitrogens and the potent electron-withdrawing cyano (-CN) group at C4 render the C2 and C6 positions highly electrophilic and thus, susceptible to nucleophilic attack. This activation makes the Nucleophilic Aromatic Substitution (SNAr) reaction a powerful and efficient tool for introducing diverse functional groups.

For this application, we will focus on the reaction starting from 2-chloro-6-methylpyrimidine-4-carbonitrile , a readily accessible and highly reactive precursor that allows for the facile introduction of amine, alcohol, and thiol nucleophiles, generating libraries of novel compounds for biological screening.

The Underlying Chemistry: Mechanism of SNAr on an Activated Pyrimidine System

The substitution reaction proceeds via the classical SNAr pathway. The inherent electron-deficient nature of the pyrimidine ring is significantly amplified by the C4-carbonitrile group, making it much more reactive towards nucleophilic substitution than benzene derivatives.[6]

The process unfolds in two key steps:

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The nucleophile (Nu:) attacks the electron-deficient C2 carbon, breaking the aromaticity of the ring. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the pyrimidine ring and, crucially, onto the electronegative nitrogen atoms and the cyano group, which provides substantial stabilization.[7][8]

  • Rearomatization and Expulsion of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride leaving group, yielding the final C2-substituted product.

Diagram: SNAr Mechanism

The following diagram illustrates the stepwise mechanism, highlighting the critical resonance-stabilized intermediate.

Caption: SNAr mechanism at the C2 position of the pyrimidine ring.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the substitution reaction with a primary amine. The protocol is designed to be robust and serve as a starting point for further optimization with other nucleophiles.

Materials and Reagents
  • Substrate: 2-chloro-6-methylpyrimidine-4-carbonitrile

  • Nucleophile: Aniline (as a representative amine)

  • Base: Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)

  • Solvent: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN)

  • Reagents for Workup: Ethyl acetate (EtOAc), Water (H₂O), Brine

  • Analytical Tools: Thin Layer Chromatography (TLC) plates, LC-MS, NMR spectrometer

General Protocol: Amination of 2-chloro-6-methylpyrimidine-4-carbonitrile
Workflow: From Reaction Setup to Purified Product

Experimental_Workflow start Start: Assemble Glassware setup Reaction Setup: 1. Add substrate & solvent to flask. 2. Purge with N₂/Ar. start->setup reagents Reagent Addition: 1. Add amine nucleophile. 2. Add base (e.g., DIPEA). setup->reagents reaction Reaction & Monitoring: 1. Heat to specified temp (e.g., 80-120 °C). 2. Monitor by TLC or LC-MS. reagents->reaction workup Aqueous Workup: 1. Cool to RT. 2. Quench with H₂O. 3. Extract with EtOAc. reaction->workup Upon completion purify Purification: 1. Dry organic layer (Na₂SO₄). 2. Concentrate in vacuo. 3. Purify by column chromatography. workup->purify analysis Analysis & Characterization: 1. Verify structure (NMR, HRMS). 2. Assess purity (LC-MS). purify->analysis end End: Pure C2-Aminated Product analysis->end

Caption: Standard experimental workflow for SNAr reactions.

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-6-methylpyrimidine-4-carbonitrile (1.0 eq).

  • Solvent and Reagent Addition: Add anhydrous DMF (or another suitable solvent) to achieve a concentration of approximately 0.1-0.2 M. Add the amine nucleophile (e.g., Aniline, 1.1-1.5 eq) followed by the base (e.g., DIPEA, 2.0-3.0 eq).

    • Scientist's Note: A non-nucleophilic base like DIPEA is often preferred to prevent competition with the primary nucleophile. For less basic nucleophiles, a stronger inorganic base like K₂CO₃ can be effective.

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C. The optimal temperature depends on the nucleophilicity of the amine and should be determined empirically.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical mobile phase for TLC is 30-50% Ethyl Acetate in Hexanes. The disappearance of the starting material typically occurs within 2-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

  • Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Reaction Scope and Optimization

The versatility of this SNAr reaction allows for the incorporation of a wide range of nucleophiles. The following table summarizes typical conditions and expected outcomes for different classes of nucleophiles.

Nucleophile ClassRepresentative NucleophileTypical BaseSolventTemp (°C)Typical Yield (%)Notes
Primary Amines BenzylamineDIPEADMF80-10085-95Generally high-yielding and clean reactions.
Secondary Amines MorpholineK₂CO₃DMSO90-11090-98Highly nucleophilic; reactions are often rapid.
Anilines 4-MethoxyanilineDIPEADMF100-12070-85Less nucleophilic than aliphatic amines; may require higher temperatures.[9]
Alcohols Sodium Methoxide (NaOMe)N/A (reagent is a base)MethanolReflux75-90Alkoxide is generated in situ or used as a salt.
Thiols ThiophenolK₂CO₃Acetonitrile60-8080-95Thiolates are excellent nucleophiles; reactions proceed under milder conditions.

Scientist's Note: While SNAr is highly effective for these activated systems, palladium-catalyzed Buchwald-Hartwig amination can be an alternative for particularly challenging or less reactive amines. However, for a highly activated substrate like 2-chloro-6-methylpyrimidine-4-carbonitrile, SNAr is often more cost-effective and operationally simpler.[6][10]

Troubleshooting Guide

Even robust protocols can encounter issues. This guide provides a logical framework for diagnosing and solving common problems.

Diagram: Troubleshooting Flowchart

Troubleshooting_Flowchart start Problem Observed q1 Low or No Conversion? start->q1 s1a Check Reagent Quality: - Nucleophile degradation? - Base inactive? - Wet solvent? q1->s1a Yes q2 Multiple Products / Side Reactions? q1->q2 No s1b Increase Reaction Energy: - Increase temperature. - Increase reaction time. s1a->s1b s1c Consider a stronger base (e.g., NaH for alcohols) or different solvent (e.g., DMSO). s1b->s1c s2a Lower Reaction Temperature: - May improve selectivity. q2->s2a Yes q3 Difficulty in Purification? q2->q3 No s2b Check for Competing Sites: - Is the nucleophile bifunctional? - Consider protecting groups. s2a->s2b s2c Ensure Inert Atmosphere: - Side reactions from O₂ or H₂O? s2b->s2c s3a Product Streaking on TLC? - Add acid/base to mobile phase (e.g., 1% TEA for amines). q3->s3a Yes s3b Product Insoluble? - Change crystallization solvent. - Consider reverse-phase chromatography. s3a->s3b

Caption: A decision tree for troubleshooting common SNAr issues.

Conclusion

The nucleophilic aromatic substitution at the C2 position of 2-chloro-6-methylpyrimidine-4-carbonitrile is a high-yield, versatile, and scalable reaction critical to modern drug discovery. Its reliability and broad substrate scope make it an indispensable tool for generating diverse chemical libraries. By understanding the underlying mechanism and optimizing reaction parameters, researchers can efficiently synthesize novel pyrimidine derivatives as potential therapeutic agents.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Amination of 2-Chloropyrimidines.
  • Chourasiya, A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. PMC.
  • ResearchGate. (2025). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review.
  • ScienceDirect. (2025). Pyrimidine derivatives: Significance and symbolism.
  • MDPI. (2024). Recent Advances in Pyrimidine-Based Drugs.
  • SciSpace. (n.d.). An overview on synthesis and biological activity of pyrimidines.
  • ResearchGate. (n.d.). Amination of chloropyrazine and 2-chloropyrimidine.
  • Leadbeater, N. E., & Stencel, L. M. (2011). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PMC.
  • ChemHelpASAP. (2020, February 2). SNAr reactions of pi-deficient aromatic rings. YouTube. Retrieved from [Link]

  • Campodonico, P., Olivares, B., & Tapia, R. A. (n.d.). General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles. ResearchGate.
  • Corral, M. J., et al. (n.d.). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv.

Sources

One-Pot Synthesis of Substituted Pyrimidine Carbonitriles: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide is designed for researchers, scientists, and drug development professionals, offering an in-depth exploration of the one-pot synthesis of substituted pyrimidine carbonitriles. This class of compounds is of significant interest in medicinal chemistry due to the prevalence of the pyrimidine scaffold in a wide array of biologically active molecules. This document provides a detailed overview of prevalent synthetic strategies, mechanistic insights, comparative data, and step-by-step protocols to empower researchers in their synthetic endeavors.

Introduction: The Significance of Pyrimidine Carbonitriles

The pyrimidine ring is a fundamental heterocyclic scaffold found in the building blocks of life, namely the nucleobases uracil, thymine, and cytosine.[1] Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, analgesic, anti-inflammatory, and antitumor properties.[2][3] The incorporation of a carbonitrile (-CN) group at the 5-position of the pyrimidine ring often enhances biological activity and provides a versatile chemical handle for further functionalization, making these compounds highly valuable in drug discovery and development.[4]

One-pot, multi-component reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of complex molecules like substituted pyrimidine carbonitriles.[5][6] These reactions offer several advantages over traditional multi-step syntheses, including:

  • Increased Efficiency: Combining multiple reaction steps into a single operation saves time, reagents, and resources.

  • Atom Economy: MCRs often result in the incorporation of most of the atoms from the starting materials into the final product, minimizing waste.

  • Reduced Environmental Impact: The reduction in synthetic steps and purification procedures leads to a greener chemical process.[7]

  • Operational Simplicity: One-pot procedures are often easier to perform and require less manual intervention.[2]

This guide will delve into the most effective and widely used one-pot methodologies for the synthesis of substituted pyrimidine carbonitriles, with a focus on providing both the theoretical underpinnings and practical, actionable protocols.

Key Synthetic Strategies

The one-pot synthesis of substituted pyrimidine carbonitriles can be broadly categorized into several key strategies, primarily based on the nature of the starting materials and the catalytic system employed. The most prominent of these is the Biginelli-type reaction and its variations.

The Biginelli-Type Three-Component Condensation

The classic Biginelli reaction, first reported in 1891, is a three-component condensation of an aldehyde, a β-ketoester, and urea or thiourea, typically under acidic conditions.[4] This methodology has been adapted and optimized for the synthesis of a wide range of pyrimidine derivatives, including the target pyrimidine carbonitriles. In this variation, an active methylene nitrile, such as malononitrile or ethyl cyanoacetate, replaces the β-ketoester.

The general reaction scheme involves the condensation of an aromatic or aliphatic aldehyde, an active methylene nitrile, and a nitrogen-containing component like urea, thiourea, or guanidine.

Caption: General workflow of a Biginelli-type one-pot synthesis.

Mechanistic Insights:

The mechanism of the Biginelli-type reaction for the synthesis of pyrimidine carbonitriles is a well-studied cascade process that typically proceeds through three key steps, often catalyzed by a Brønsted or Lewis acid:[4]

  • Knoevenagel Condensation: The reaction is initiated by the condensation of the aldehyde with the active methylene nitrile to form an electron-deficient alkene intermediate (a benzylidene malononitrile derivative). The catalyst activates the aldehyde carbonyl group, making it more susceptible to nucleophilic attack.

  • Michael Addition: The nitrogen-containing component (e.g., guanidine) then acts as a nucleophile and undergoes a Michael addition to the activated alkene.

  • Intramolecular Cyclization and Dehydration/Aromatization: The resulting intermediate undergoes an intramolecular cyclization via nucleophilic attack of an amino group onto the nitrile carbon, followed by tautomerization and subsequent dehydration or oxidation to yield the aromatic pyrimidine ring.[1][4]

Caption: Mechanistic pathway of the Biginelli-type synthesis.

Catalyst Selection:

A wide variety of catalysts have been employed to promote the Biginelli-type synthesis of pyrimidine carbonitriles, ranging from simple acids and bases to more complex organometallic compounds. The choice of catalyst can significantly impact reaction times, yields, and overall efficiency.

CatalystTypical ConditionsAdvantagesDisadvantages
Brønsted Acids (e.g., HCl, H₂SO₄)Ethanolic solution, refluxInexpensive, readily availableOften require harsh conditions, long reaction times
Lewis Acids (e.g., Bi(OTf)₃, CAN, YbCl₃)Various solvents, often milder conditionsHigh yields, shorter reaction times, good functional group tolerance[1][8]Can be expensive, may require anhydrous conditions
Organocatalysts (e.g., Piperidine, Proline)Aqueous or organic solvents, refluxEnvironmentally friendly, readily available[2][7]May have limited substrate scope
Solid-Supported Catalysts (e.g., NH₄Cl, nano-MgO)Solvent-free or in polar solvents, heatingEasy to handle, reusable, environmentally benign[3][9]May require higher temperatures
Transition Metal Complexes (e.g., Ni(II)-NNS pincer complexes)Eco-friendly solvents, dehydrogenative annulation from alcoholsSustainable, high yields, broad substrate scopeCatalyst synthesis can be complex
The Role of the Thorpe-Ziegler Reaction

The Thorpe reaction involves the base-catalyzed self-condensation of aliphatic nitriles to form enamines, while the intramolecular version, the Thorpe-Ziegler reaction, is used to form cyclic ketones from dinitriles after hydrolysis.[9][10] While not a direct one-pot method for synthesizing substituted pyrimidine carbonitriles from simple acyclic precursors in the same manner as the Biginelli reaction, the principles of the Thorpe-Ziegler reaction are relevant to the synthesis of certain pyrimidine precursors or fused pyrimidine systems. For instance, an intramolecular cyclization of a dinitrile-containing intermediate, conceptually related to the Thorpe-Ziegler reaction, can be a key step in the formation of a pyrimidine ring in some synthetic routes.

Detailed Application Notes and Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of representative substituted pyrimidine carbonitriles using two distinct and effective catalytic systems.

Protocol 1: Piperidine-Catalyzed Synthesis of 2-Amino-4-oxo-6-aryl-tetrahydropyrimidine-5-carbonitriles in Aqueous Media

This protocol is an example of a green and efficient method utilizing a simple organocatalyst in an environmentally benign solvent.[2]

Materials and Equipment:

  • Round-bottom flask (100 mL) with a reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter flask

  • Aromatic aldehyde (e.g., 4-methoxybenzaldehyde)

  • Ethyl cyanoacetate

  • Guanidine nitrate

  • Piperidine

  • Deionized water

  • Ethanol (for recrystallization)

  • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine the aromatic aldehyde (1.0 mmol), ethyl cyanoacetate (1.2 mmol), and guanidine nitrate (1.5 mmol).

  • Solvent and Catalyst Addition: To the flask, add 20 mL of deionized water followed by a catalytic amount of piperidine (approximately 5-10 mol%).

  • Reaction: Place a magnetic stir bar in the flask, attach the reflux condenser, and heat the mixture to reflux (100 °C) with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The solid product will precipitate out of the solution.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any water-soluble impurities.

  • Purification: The crude product can be purified by recrystallization from hot ethanol to afford the pure 2-amino-4-oxo-6-aryl-tetrahydropyrimidine-5-carbonitrile.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the compound using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). For 2-amino-4-oxo-6-(4-methoxyphenyl)-1,4,5,6-tetrahydropyrimidine-5-carbonitrile, a yield of over 90% can be expected.[2]

Protocol 2: Ammonium Chloride-Catalyzed Solvent-Free Synthesis of 4-Amino-2-hydroxy-6-phenylpyrimidine-5-carbonitrile

This protocol exemplifies a solvent-free, environmentally friendly approach using an inexpensive and readily available catalyst.[3]

Materials and Equipment:

  • Round-bottom flask (100 mL)

  • Oil bath with a magnetic stirrer and thermocouple

  • Büchner funnel and filter flask

  • Benzaldehyde

  • Malononitrile

  • Urea

  • Ammonium chloride (NH₄Cl)

  • Ethyl acetate and n-hexane (for recrystallization)

  • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, thoroughly mix benzaldehyde (2 mmol), malononitrile (2 mmol), urea (3 mmol), and ammonium chloride (0.8 mmol).

  • Reaction: Heat the mixture in an oil bath at 110 °C with stirring for approximately 4 hours.

  • Monitoring the Reaction: Monitor the reaction progress by TLC.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Add crushed ice to the flask and stir until the solid product forms.

  • Filtration: Filter the crude product using a Büchner funnel and wash thoroughly with cold water.

  • Purification: Recrystallize the crude solid from a mixture of ethyl acetate and n-hexane (e.g., 1:3 ratio) to obtain the pure product.

  • Drying and Characterization: Dry the purified crystals under vacuum. Characterize the compound by spectroscopic methods. A yield of around 82% is reported for this specific product.[3]

Representative Characterization Data for 4-Amino-2-hydroxy-6-phenylpyrimidine-5-carbonitrile:

  • IR (KBr, cm⁻¹): 3082, 3032 (Ar-H), 2220 (C≡N), 1589 (C=N), 1556 (Ar C=C), 1340 (C-N).[3]

  • ¹H NMR (500 MHz, DMSO-d₆, δ ppm): 8.55 (s, 2H, -NH₂), 7.96 (s, 1H, -OH), 7.71–7.61 (m, 5H, Ar-H).[3]

Comparative Data of Synthetic Methodologies

The following table provides a comparative overview of various one-pot methods for the synthesis of substituted pyrimidine carbonitriles, highlighting the diversity of catalysts and conditions employed.

EntryAldehydeNitrogen SourceCatalystSolventTime (h)Yield (%)Reference
1BenzaldehydeGuanidine HClBi(OTf)₃ (10 mol%)Ethanol1.586[1]
24-ChlorobenzaldehydeUreaNH₄ClSolvent-free488[3]
34-MethoxybenzaldehydeGuanidine NitratePiperidineWater294[2]
4BenzaldehydeGuanidineNi(II)-NNS pincer complex (3 mol%)Toluene1292
5BenzaldehydeBenzamidine HClSodium AcetateWater/Ethanol678
64-NitrobenzaldehydeThioureanano-MgOEthanol195[9]

Conclusion

The one-pot synthesis of substituted pyrimidine carbonitriles represents a highly efficient and versatile approach for accessing this important class of heterocyclic compounds. The choice of methodology, particularly the catalytic system, allows for a high degree of control over reaction conditions, yields, and environmental impact. The Biginelli-type reaction and its modern variations offer a robust and adaptable platform for the synthesis of diverse libraries of pyrimidine carbonitriles for applications in drug discovery and materials science. This guide provides researchers with the foundational knowledge and practical protocols to successfully implement these powerful synthetic strategies in their own laboratories.

References

  • Cahyana, A. H., et al. (2020). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Beilstein Journal of Organic Chemistry, 16, 1436-1481. Available at: [Link]

  • Wikipedia. (2023). Biginelli reaction. Available at: [Link]

  • Hassani, Z. (2014). Synthesis of Pyrimidine Derivatives from Three-component Reaction of Malononitrile, Aldehydes and Thiourea/Urea in the Presence of High Surface Area and Nanosized MgO as a Highly Effective Heterogeneous Base Catalyst. Letters in Organic Chemistry, 11(7), 546-549. Available at: [Link]

  • Aher, J. S., et al. (2019). A review on recent progress in multicomponent reactions of pyrimidine synthesis. Journal of Saudi Chemical Society, 23(5), 543-574. Available at: [Link]

  • Shaikh, A. A., et al. (2013). A Review on Recent Progress in Multicomponent Reactions of Pyrimidine Synthesis. International Journal of Organic Chemistry, 3(2), 115-135. Available at: [Link]

  • Bhatewara, A., et al. (2012). An efficient one-pot multi component synthesis of pyrimidine derivatives in aqueous media. Archives of Applied Science Research, 4(3), 1274-1278. Available at: [Link]

  • Almashhadani, H. A., et al. (2023). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 13(1), 1-10. Available at: [Link]

  • Saglam, D., & Turgut, Z. (2022). One-Pot Synthesis of Pyrido[2,3-d]pyrimidines Catalyzed by Bismuth(III)Triflate. International Journal of Organic Chemistry, 12(1), 11-27. Available at: [Link]

  • PubChem. (n.d.). 4-Amino-2,6-diphenylpyrimidine-5-carbonitrile. Available at: [Link]

  • Menesy, A., et al. (2021). Synthesis of Pyrimidine Derivatives. In Pyrimidines. IntechOpen. Available at: [Link]

  • Design, Synthesis and Characterization of Novel Amino-Pyrimidine Organic Framework as Potential Environmental Mob-Up Agents. (2020). Journal of Chemical Society of Nigeria, 45(4). Available at: [Link]

  • Gaware, R. S., et al. (2022). Facile and efficient one-pot multicomponent synthesis of a new class of substituted pyrimidine containing imidazoles catalyzed by ceric ammonium nitrate. Indian Journal of Chemistry, 61B(12), 1295-1304. Available at: [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2014). A concise route for the one-pot multi-component synthesis of 4,6-disubstituted 2-aminopyridine-3-carbonitriles and pyranopyrazoles. Journal of the Serbian Chemical Society, 79(3), 241-250. Available at: [Link]

  • Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-142. Available at: [Link]

  • Aher, J. S., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(54). Available at: [Link]

  • Al-Issa, S. A. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. ARKIVOC, 2008(ii), 115-123. Available at: [Link]

Sources

Troubleshooting & Optimization

Preventing hydrolysis of nitrile group during pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: PYR-CN-STABILITY Subject: Preventing Hydrolysis of Nitrile Groups During Pyrimidine Synthesis

Diagnostic & Strategy Selector

Before modifying your protocol, determine the optimal synthetic pathway based on your substrate's stability and stage of synthesis.

SyntheticStrategy Start START: Where is the Nitrile (CN)? OnReagent On Starting Material (e.g., Malononitrile, Cyano-guanidine) Start->OnReagent Pre-existing OnRing Targeting CN on Finished Ring Start->OnRing To be installed DirectCyclization Direct Cyclization OnReagent->DirectCyclization PostFunc Post-Synthetic Functionalization OnRing->PostFunc DryCond Protocol A: Anhydrous Condensation (Strict Water Exclusion) DirectCyclization->DryCond Standard Route Rescue Protocol B: The 'Rescue' Method (Dehydrate Amide -> Nitrile) DirectCyclization->Rescue If Hydrolysis Occurs PdCouple Protocol C: Pd-Catalyzed Cyanation (Rosenmund-von Braun / Suzuki) PostFunc->PdCouple Recommended

Figure 1: Decision matrix for selecting the appropriate synthetic route to preserve nitrile functionality.

Critical Concepts: The Hydrolysis Trap

Understanding why your nitrile is failing is the first step to fixing it. In pyrimidine synthesis, the conditions required for ring closure (strong base/acid + heat) are thermodynamically aligned with nitrile hydrolysis.

The Competition: Cyclization vs. Hydrolysis

The nitrile group (


) is an electrophile. In the presence of the bases often used for condensation (e.g., 

,

), hydroxide ions (

) generated from trace water are potent nucleophiles.
  • Electronic Activation: Pyrimidine rings are electron-deficient. Once the ring forms, any attached nitrile becomes more electrophilic and susceptible to attack than it was on the starting material.

  • The "Pinner" Risk (Acidic): If using acid catalysis (e.g., Biginelli conditions), nitriles can form imidates in alcohols, which rapidly hydrolyze to esters or amides upon workup.

  • The "Amide Stop": Hydrolysis often stalls at the primary amide (

    
    ) because the amide anion is resonance-stabilized and resistant to further attack under mild conditions. This is the most common impurity.
    
Validated Protocols
Protocol A: Anhydrous Base-Catalyzed Condensation

Use this when the nitrile is part of the starting scaffold (e.g., alkylation of malononitrile).

The Goal: Favor kinetic ring closure over thermodynamic hydrolysis by removing the nucleophile (


).
ParameterSpecificationRationale
Solvent Super-dry Ethanol/Methanol (

ppm

)
Commercial "anhydrous" solvents often contain enough water to hydrolyze 5-10% of product.
Drying Agent 3Å or 4Å Molecular SievesAdd activated sieves to the reaction vessel 12h prior to reagents.
Base Freshly prepared

or DBU
Avoid hydroxide bases (

,

). DBU is non-nucleophilic and soluble in organics.
Temperature Microwave Irradiation (

, 10-30 min)
Short reaction times favor the intramolecular cyclization (kinetic) over intermolecular hydrolysis.

Step-by-Step:

  • Flame-dry all glassware under argon flow.

  • Dissolve the amidine hydrochloride (1.0 equiv) and the

    
    -keto ester/nitrile (1.0 equiv) in anhydrous EtOH over 4Å molecular sieves.
    
  • Add DBU (1.2 equiv) dropwise at

    
    .
    
  • Allow to warm to RT, then heat (reflux or microwave) strictly under argon.

  • Critical Workup: Do not quench with water if the product is sensitive. Quench with acetic acid/buffer to pH 7, evaporate solvent, and purify via dry column chromatography (DCM/MeOH).

Protocol B: The "Rescue" (Dehydration of Amide)

Use this if your nitrile has already hydrolyzed to a primary amide (


).

The Goal: Convert the unwanted amide byproduct back into the desired nitrile using a dehydrating agent.[1][2]

Reagents:


 (Phosphorus oxychloride) or TFAA (Trifluoroacetic anhydride).

Step-by-Step (


 Method): 
  • Dissolve the pyrimidine-carboxamide in dry acetonitrile or neat

    
     (if the ring is stable).
    
  • Add imidazole (2.0 equiv) or

    
     as a base scavenger.
    
  • Heat to

    
     for 2–4 hours.
    
  • Monitor: TLC will show the conversion of the polar amide to the less polar nitrile.

  • Quench: Pour slowly onto ice/

    
     (Exothermic!). Extract immediately with EtOAc.
    

Note: This method also converts any hydroxyl groups on the pyrimidine ring to chlorides (chlorodehydration).

Protocol C: Post-Synthetic Cyanation (Pd-Catalyzed)

Use this for maximum safety. Build a chloropyrimidine first, then swap Cl for CN.

The Goal: Install the sensitive nitrile group after the harsh ring-forming steps are complete.

Mechanism: Palladium-catalyzed exchange using


 or 

(non-toxic source).

PdCycle Substrate Cl-Pyrimidine OxAdd Oxidative Addition (Pd-Cl species) Substrate->OxAdd TransMet Transmetallation (Zn(CN)2 / Fe-CN) OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim Product CN-Pyrimidine RedElim->Product

Figure 2: Catalytic cycle for the conversion of chloropyrimidines to cyanopyrimidines.

Step-by-Step (Buchwald/Weissman Conditions):

  • Reagents: Chloropyrimidine (1.0 equiv),

    
     (0.6 equiv), 
    
    
    
    (2 mol%), dppf (4 mol%).
  • Solvent: Wet DMF or DMAc (the presence of 1% water actually accelerates the catalyst activation in some systems, but keep it generally dry for the nitrile).

  • Process: Degas solvents with

    
     bubbling for 15 mins. Mix reagents in a Schlenk tube.
    
  • Heat:

    
     for 4–12 hours.
    
  • Purification: The nitrile product is usually easily separated from the starting chloride by column chromatography.

Troubleshooting Guide (FAQ)

Q: I used


 in ethanol, and my NMR shows a mix of nitrile and ethyl ester. What happened? 
A:  You experienced the Pinner Reaction . Under acidic conditions (or if 

was generated from amidine salts without enough base), the nitrile reacted with ethanol to form an imidate, which then hydrolyzed to the ester. Fix: Switch to a non-nucleophilic base (DBU,

) and a bulky alcohol (t-Butanol) or a non-protic solvent (THF, Dioxane) if solubility permits.

Q: My nitrile is disappearing, but I don't see an amide. Where is it going? A: If you are using strong reducing conditions or very high temperatures, the nitrile might be participating in polymerization or forming a triazine side-product. Fix: Lower the temperature and use Protocol C (install CN later).

Q: Can I use microwave synthesis to prevent hydrolysis? A: Yes. Microwave synthesis is excellent for this. By ramping to high temperature (


) for a very short time (5 mins), you can drive the condensation (entropy-favored) faster than the hydrolysis (which often requires sustained contact with water).
References
  • Cohen, D. T., & Buchwald, S. L. (2015).[3] Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202–205.[3]

  • Weissman, S. A., Zewge, D., & Chen, C. (2005).[4] Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 70(4), 1508–1510.

  • Movassaghi, M., & Hill, M. D. (2007). Synthesis of pyrimidines by direct condensation of amides and nitriles.[5] Nature Protocols, 2, 2018–2023.

  • Kalogirou, A. S., & Koutentis, P. A. (2019).[6] Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1086.

  • Chemistry Steps. (2025).

    
    , 
    
    
    
    , and
    
    
    .[7]

Sources

Technical Support Center: Purification of 6-Methylpyrimidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 6-Methylpyrimidine-4-carbonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. As a key heterocyclic building block, the purity of this compound is paramount for ensuring reproducible results in downstream applications, from library synthesis to the development of active pharmaceutical ingredients.[1][2]

This guide provides in-depth, field-tested advice on purification by recrystallization, moving beyond a simple protocol to explain the critical reasoning behind each step. We will address common challenges and provide robust troubleshooting strategies to help you achieve optimal purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the essential physicochemical properties of this compound to consider before starting recrystallization?

Understanding the fundamental properties of your compound is the first step to developing a successful purification strategy. This compound is a polar molecule due to the presence of the pyrimidine ring and the nitrile group.

PropertyValue / ObservationSignificance for Recrystallization
Molecular Formula C₆H₅N₃Provides the basic composition.
Molecular Weight ~119.12 g/mol Necessary for calculating molar quantities.
Appearance Typically an off-white to light yellow solidColor can be an initial indicator of purity; impurities often impart color.
Melting Point Data for the specific isomer can vary. The related 4,6-dimethylpyrimidine has a melting point of 25 °C[3]. A substituted pyrimidine-carbonitrile might be significantly higher. A sharp melting range post-recrystallization is a key indicator of purity.A depressed and broad melting range suggests the presence of impurities. The melting point also dictates the maximum temperature of the hot filtration step to avoid melting the solute ("oiling out").
Polarity Polar aproticThe molecule's polarity, driven by the nitrogen heterocycle and cyano group, is the primary factor guiding solvent selection based on the "like dissolves like" principle.
Q2: How do I select the optimal solvent for recrystallizing this compound?

Solvent selection is the most critical variable in recrystallization.[4] The ideal solvent should exhibit a steep solubility curve: it should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at or near its boiling point.[5][6]

Expert Insight: For a polar molecule like this compound, moderately polar to polar solvents are excellent starting points. Avoid highly nonpolar solvents like hexanes in which it will likely be insoluble, and highly polar solvents like water in which it may be too soluble, even when cold.

Screening Protocol: To identify the best solvent, perform small-scale solubility tests.

  • Place ~20-30 mg of your crude this compound into several test tubes.

  • To each tube, add a different solvent dropwise at room temperature, vortexing after each addition. Note the solubility.

  • If the compound is insoluble at room temperature, heat the test tube in a water or sand bath.

  • If the compound dissolves when hot, cool the test tube to room temperature and then in an ice bath to observe crystal formation.

SolventPolarityExpected Behavior & Rationale
Ethanol Polar ProticOften a good choice for pyrimidine derivatives.[1] The hydroxyl group can hydrogen bond, aiding dissolution at higher temperatures.
Isopropanol Polar ProticSlightly less polar than ethanol; may offer a better solubility differential.
Acetonitrile Polar AproticShares structural similarity with the nitrile group, which can be favorable.[7] Often a good solvent for nitrogen-containing heterocycles.
Ethyl Acetate Moderately PolarMay provide a good balance of solvency. Can be used in a solvent/anti-solvent system with hexanes.
Toluene NonpolarLess likely to be a good single solvent, but the aromatic ring may interact favorably. Could be useful as an anti-solvent or for removing nonpolar impurities.
Water Highly PolarWhile some pyrimidines are water-soluble[1], it might be too effective a solvent, leading to low recovery.[8] Could be an effective anti-solvent with a miscible organic solvent like ethanol.

Experimental Protocol: Single-Solvent Recrystallization

This protocol outlines a standard procedure once a suitable solvent (e.g., ethanol) has been identified.

Workflow Overview

G cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying A 1. Place Crude Solid in Erlenmeyer Flask B 2. Add Minimum Amount of Hot Solvent A->B Boiling chips C 3. Hot Filtration (Optional, if insoluble impurities are present) B->C D 4. Slow Cooling to Room Temperature C->D E 5. Ice Bath Cooling D->E F 6. Vacuum Filtration to Collect Crystals E->F G 7. Wash with Ice-Cold Solvent F->G H 8. Dry Crystals (Vacuum Oven) G->H

Caption: General workflow for purification by recrystallization.

Step-by-Step Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar or boiling chips. In a separate flask, bring the chosen recrystallization solvent to a boil. Add the hot solvent to the solid in small portions, swirling and heating, until the solid just dissolves.[6] Using the absolute minimum amount of hot solvent is crucial for maximizing yield.[8]

  • Hot Filtration (Optional): If you observe insoluble impurities (e.g., dust, catalysts) in the hot solution, perform a hot gravity filtration through fluted filter paper into a pre-heated clean flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals, as it allows impurities to be excluded from the growing crystal lattice.[4] Rushing this step is a common cause of trapping impurities.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the crystals thoroughly to remove all traces of solvent. A vacuum oven at a temperature well below the compound's melting point is ideal.

Troubleshooting Guide

Q3: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?

Cause: Oiling out occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is often caused by:

  • Too rapid cooling.

  • The boiling point of the solvent being higher than the melting point of the solute.

  • High concentrations of impurities that depress the melting point of the mixture.[9]

Solution:

  • Re-heat the solution until the oil completely redissolves.

  • Add a small amount (5-10% more) of hot solvent to decrease the saturation point.[10]

  • Allow the solution to cool much more slowly. You can insulate the flask to slow heat loss.

  • If the problem persists, consider using a solvent with a lower boiling point or a two-solvent system.

Q4: No crystals have formed even after cooling in an ice bath. What should I do?

This is a classic case of a supersaturated solution, where the solute remains dissolved even though its concentration is above its normal solubility limit.[8]

G Start No Crystals Formed (Supersaturated Solution) Action1 Scratch inner surface of the flask with a glass rod at the meniscus Start->Action1 Action2 Add a 'seed crystal' of pure compound Start->Action2 Action3 Boil off some solvent to increase concentration Start->Action3 Action4 Add an 'anti-solvent' (miscible, low solubility) Start->Action4 Result Crystallization Induced Action1->Result Action2->Result Action3->Result Action4->Result

Caption: Troubleshooting logic for inducing crystallization.

Solutions:

  • Induce Nucleation: Scratch the inside of the flask just below the surface of the solution with a glass rod. The microscopic scratches provide a surface for crystals to begin forming.[8][9]

  • Seed the Solution: Add a tiny crystal of the pure this compound (a "seed crystal") to the solution. This provides a template for crystal growth.[11]

  • Increase Concentration: If the solution is too dilute, gently heat it to boil off a portion of the solvent and then attempt to cool it again.[10]

  • Use an Anti-Solvent: If you are using a solvent like ethanol, you can slowly add a miscible "anti-solvent" (a solvent in which your compound is insoluble, like water or hexanes) dropwise until the solution becomes persistently cloudy, then warm slightly to clarify and cool again.

Q5: My recovery yield is very low. How can I improve it?

Causes & Solutions:

  • Using Too Much Solvent: This is the most common error.[8] The compound has some solubility even in cold solvent, and excess solvent will keep more of it dissolved. Ensure you use the minimum amount of boiling solvent for the initial dissolution.

  • Premature Crystallization: If the compound crystallizes during a hot filtration step, you will lose product. Ensure your funnel and receiving flask are pre-heated.

  • Incomplete Cooling: Ensure the solution is cooled in an ice bath for an adequate amount of time to maximize precipitation.

  • Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that is not sufficiently cold, will dissolve some of your product.[8]

Q6: The purified material still shows impurities by TLC or NMR. What are my next steps?

Cause: The chosen solvent may not be effective at separating the desired compound from a specific impurity, especially if the impurity has very similar solubility properties or is an isomer. Potential impurities could include unreacted starting materials from the synthesis or side products like isonitriles.[12][13]

Solutions:

  • Repeat the Recrystallization: A second recrystallization can often remove remaining trace impurities.

  • Change the Solvent: An impurity that is soluble in one solvent system may be insoluble in another. Re-screen for a different solvent that has a better solubility differential between your compound and the impurity.

  • Charcoal Treatment: If the impurities are colored, high-molecular-weight byproducts, you can add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal adsorbs these impurities. Use sparingly, as it can also adsorb your product.[6]

  • Alternative Purification: If recrystallization fails to remove a persistent impurity, an alternative purification method like column chromatography may be necessary.[14]

References

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Available at: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Available at: [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Recrystallization. Available at: [Link]

  • Sciencemadness Wiki. (2024). Kolbe nitrile synthesis. Available at: [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Available at: [Link]

  • ResearchGate. (2013). How to separate amide and nitrile from mixture?. Available at: [Link]

  • CORE. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Available at: [Link]

  • MedCrave online. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Available at: [Link]

  • Chemguide. (n.d.). The preparation of nitriles. Available at: [Link]

  • Professor Dave Explains. (2020). Recrystallization. YouTube. Available at: [Link]

  • Revue Roumaine de Chimie. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Available at: [Link]

  • CORA. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Available at: [Link]

  • CAS Common Chemistry. (n.d.). 4,6-Dimethylpyrimidine. Available at: [Link]

Sources

Technical Support Center: Purification of Rosenmund-von Braun Products

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the removal of copper residues from the products of the Rosenmund-von Braun reaction. Our focus is to provide not just procedural steps, but the underlying chemical rationale to empower you to make informed decisions during your experimental workup.

Introduction to the Challenge

The Rosenmund-von Braun reaction is a powerful method for the synthesis of aryl nitriles from aryl halides using copper(I) cyanide.[1][2][3] However, the reaction conditions, which typically involve high temperatures and a stoichiometric excess of copper(I) cyanide in polar aprotic solvents like DMF or pyridine, often lead to persistent copper contamination in the final product.[3] This residual copper can interfere with subsequent synthetic steps, poison catalysts, and compromise the biological activity of the target molecule. Effective removal of these copper byproducts is therefore a critical step in the purification process.

This guide is structured in a question-and-answer format to directly address the most common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to remove copper from my Rosenmund-von Braun reaction?

A: The difficulty arises from a combination of factors inherent to the reaction:

  • Excess Copper(I) Cyanide: The reaction often uses an excess of CuCN to drive the reaction to completion.[3] This unreacted CuCN is insoluble in many organic solvents and water, making simple aqueous washes ineffective.

  • Formation of Copper(I) Halides: For every mole of aryl nitrile formed, a mole of copper(I) halide (e.g., CuBr, CuI) is generated as a byproduct. Like CuCN, these salts have limited solubility.

  • Complex Formation: The product nitrile itself can coordinate with copper salts, forming soluble complexes that partition into the organic layer during extraction.

  • High-Boiling Point Solvents: Solvents like DMF and pyridine are difficult to remove and can sometimes form stable complexes with the copper salts and the product.[3]

Q2: My organic layer is colored (blue, green, or brown) after the initial workup. What does this indicate?

A: A colored organic layer is a clear sign of residual copper.

  • Blue or Green: This typically indicates the presence of copper(II) species. While the reaction is run with copper(I), exposure to air during the workup can lead to oxidation. The characteristic blue color is often due to the formation of the tetraamminecopper(II) complex, [Cu(NH₃)₄]²⁺, if ammonia is used in the workup.

  • Brown or Black: This may suggest the presence of finely divided metallic copper, which can form from the disproportionation of copper(I) species, or other complex copper mixtures.

Q3: Can I simply filter off the solid copper salts?

A: While filtration can remove a significant portion of the insoluble copper salts, it is often insufficient on its own. Finely dispersed copper salts can pass through standard filter paper, and copper complexes that are soluble in the reaction mixture or extraction solvent will not be removed by filtration.

Troubleshooting Guides & Detailed Protocols

This section provides detailed, step-by-step protocols for the most effective methods to remove copper residues. The choice of method will depend on the stability of your product to acidic or basic conditions and the nature of the impurities.

Method 1: Aqueous Ammonia Wash (For Base-Stable Products)

Principle of Operation: This is one of the most common and effective methods. Copper(I) and Copper(II) ions form stable, water-soluble complexes with ammonia. The deep blue color of the aqueous layer, due to the formation of the tetraamminecopper(II) complex ([Cu(NH₃)₄]²⁺), provides a convenient visual indicator of copper removal.

Detailed Protocol:

  • Reaction Quenching: After the reaction is complete, cool the reaction mixture to room temperature.

  • Solvent Dilution: Dilute the reaction mixture with an organic solvent that is immiscible with water (e.g., ethyl acetate, toluene, or dichloromethane). This will precipitate some of the copper salts and facilitate the subsequent extraction.

  • Initial Filtration (Optional): Filter the diluted mixture through a pad of Celite® to remove the bulk of the insoluble copper salts. Wash the filter cake with the chosen organic solvent.

  • Ammonia Wash: Transfer the filtrate to a separatory funnel and wash with a concentrated aqueous ammonia solution (e.g., 25-30% NH₄OH).

    • Caution: Work in a well-ventilated fume hood as ammonia is corrosive and has a pungent odor.

    • Shake the separatory funnel vigorously. The aqueous layer will typically turn a deep blue color as the copper-ammonia complex forms.

  • Repeat Washes: Separate the layers and repeat the ammonia wash with fresh portions of the ammonia solution until the aqueous layer is colorless. This indicates that the majority of the copper has been removed.

  • Final Washes: Wash the organic layer with water and then with brine to remove any remaining ammonia and to aid in the separation of the layers.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Troubleshooting:

  • Persistent Emulsion: Emulsions can form, especially when using chlorinated solvents. To break an emulsion, you can try adding brine, gently swirling instead of shaking, or filtering the entire mixture through a pad of Celite®.

  • Product is Base-Sensitive: If your product contains base-labile functional groups (e.g., esters), this method should be avoided. An alternative is to use a buffered ammonium chloride solution (pH ~8), which is less basic than concentrated ammonia.

Method 2: Ferric Chloride Workup

Principle of Operation: This method relies on the oxidation of insoluble copper(I) salts to more soluble copper(II) salts by ferric chloride (FeCl₃). The resulting copper(II) and iron salts can then be removed by aqueous washes. This method is particularly useful when ammonia is not suitable.

Detailed Protocol:

  • Reaction Quenching and Dilution: Cool the reaction mixture and dilute with a suitable organic solvent (e.g., methanol, followed by an extraction solvent like ethyl acetate).

  • Addition of Ferric Chloride: Slowly add a solution of ferric chloride in water or a mixture of hydrochloric acid and water to the reaction mixture with stirring.

    • The amount of FeCl₃ should be at least stoichiometric to the amount of copper used in the reaction. An excess is often beneficial.

  • Stirring: Stir the mixture at room temperature for a period of time (e.g., 1-2 hours) to ensure complete oxidation and dissolution of the copper salts.

  • Extraction: Transfer the mixture to a separatory funnel. If necessary, add more water and organic solvent to ensure good separation.

  • Aqueous Washes: Wash the organic layer several times with water and then with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

Method 3: Chelating Agent Wash (EDTA)

Principle of Operation: Ethylenediaminetetraacetic acid (EDTA) is a powerful hexadentate chelating agent that forms very stable, water-soluble complexes with a wide range of metal ions, including copper(I) and copper(II). An aqueous wash with an EDTA solution can effectively sequester the copper ions into the aqueous phase.

Detailed Protocol:

  • Reaction Quenching and Dilution: As with the other methods, cool and dilute the reaction mixture with an appropriate organic solvent.

  • EDTA Wash: Prepare a solution of the disodium salt of EDTA (Na₂EDTA) in water (e.g., 0.1-0.5 M). It may be necessary to adjust the pH of the EDTA solution to ~8-9 with a base (e.g., NaOH or NH₄OH) to ensure the EDTA is fully dissolved and in its most effective chelating form.

  • Extraction: Wash the organic layer with the aqueous EDTA solution. Repeat the wash until the aqueous layer no longer shows a blue or green color.

  • Final Washes: Wash the organic layer with water and brine to remove any residual EDTA.

  • Drying and Concentration: Dry the organic layer and concentrate to yield the product.

Comparative Summary of Workup Methods

MethodPrincipleAdvantagesDisadvantagesBest Suited For
Aqueous Ammonia Wash Forms soluble [Cu(NH₃)₄]²⁺ complexHighly effective, inexpensive, visual endpoint (blue color fades)Product must be base-stable, pungent odorGeneral purpose for base-stable aryl nitriles
Ferric Chloride Workup Oxidizes Cu(I) to more soluble Cu(II)Effective for stubborn copper residues, avoids strong basesIntroduces iron salts that must also be washed out, can be acidicProducts sensitive to base
EDTA Wash Forms stable, water-soluble Cu-EDTA complexesEffective over a range of pH, good for trace copper removalEDTA is more expensive, may require pH adjustment for dissolutionProducts sensitive to both strong acid and strong base

Visualizing the Workflow

A general workflow for the purification of a Rosenmund-von Braun product is outlined below.

RosenmundVonBraun_Workup cluster_reaction Reaction cluster_workup Workup & Purification Reaction Rosenmund-von Braun Reaction (Aryl Halide + CuCN) Quench Cool and Dilute with Organic Solvent Reaction->Quench Filter Filter through Celite® (Optional) Quench->Filter Wash Choose Wash Method Filter->Wash Ammonia Aqueous Ammonia Wash Wash->Ammonia Base-Stable FeCl3 Ferric Chloride Wash Wash->FeCl3 Base-Sensitive EDTA Aqueous EDTA Wash Wash->EDTA pH-Sensitive FinalWash Wash with Water and Brine Ammonia->FinalWash FeCl3->FinalWash EDTA->FinalWash Dry Dry over Na₂SO₄ FinalWash->Dry Concentrate Concentrate in vacuo Dry->Concentrate PurifiedProduct Purified Aryl Nitrile Concentrate->PurifiedProduct

Caption: General experimental workflow for the purification of Rosenmund-von Braun products.

Logical Troubleshooting Diagram

Troubleshooting_Logic Start Start: Crude Product Contains Copper Residue CheckStability Is the product stable to base? Start->CheckStability AmmoniaWash Perform Aqueous Ammonia Wash (Protocol 1) CheckStability->AmmoniaWash Yes CheckAcidity Is the product stable to mildly acidic conditions? CheckStability->CheckAcidity No CheckColor Is the aqueous layer colorless after washing? AmmoniaWash->CheckColor Success Success: Proceed to Final Wash, Dry, and Concentrate CheckColor->Success Yes Failure Consider alternative purification (e.g., column chromatography, recrystallization) CheckColor->Failure No, persistent color FeCl3Wash Perform Ferric Chloride Wash (Protocol 2) CheckAcidity->FeCl3Wash Yes EDTAWash Perform EDTA Wash (Protocol 3) CheckAcidity->EDTAWash No FeCl3Wash->CheckColor EDTAWash->CheckColor

Caption: Troubleshooting logic for selecting a copper removal method.

References

  • Wikipedia. Rosenmund–von Braun reaction. [Link]

  • SynArchive. Rosenmund-von Braun Reaction. [Link]

  • Organic Chemistry Portal. Rosenmund-von Braun Reaction. [Link]

  • Chem-Station. Rosenmund-von Braun Reaction. [Link]

  • Organic Syntheses. Copper-catalyzed Cyanation of Alkenyl Iodides. [Link]

Sources

Minimizing side reactions in pyrimidine nitrile reduction

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions in Pyrimidine Nitrile Reduction Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists

Technical Support Center: Pyrimidine Nitrile Reduction

Welcome to the Advanced Synthesis Support Module. Reducing a nitrile group attached to a pyrimidine ring is deceptively simple. While the transformation of


 is standard, the pyrimidine core introduces unique electronic liabilities that lead to three notorious side reactions: dimerization  (secondary amine formation), dehalogenation  (loss of Cl/Br), and ring saturation  (over-reduction).

This guide provides mechanistic insights and validated protocols to navigate these pitfalls.

Module 1: The "Dimerization" Trap (Secondary Amine Formation)

The Issue: You observe a major byproduct with a molecular weight of


.
The Cause: 
The primary amine product is more nucleophilic than the starting nitrile. It attacks the intermediate imine species on the catalyst surface, condensing to form a secondary imine, which is then reduced to a secondary amine.
Troubleshooting & Solutions
StrategyMechanism of ActionRecommended For
Ammonia Saturation Shifts the equilibrium. High concentrations of

compete with the primary amine for the intermediate imine, forcing the reaction back toward the primary amine.
Large-scale Raney Nickel hydrogenations.
In-Situ Trapping (Boc/Ac) The primary amine reacts immediately with an anhydride (e.g.,

) to form a non-nucleophilic carbamate.
Small-to-mid scale; substrates prone to dimerization.
Acidic Media Protonates the primary amine product (

), rendering it non-nucleophilic and unable to attack the imine.
Stable substrates; Pd/C catalyzed reactions.[1]
Visualizing the Pathway

The following diagram illustrates the "Dimerization Trap" and where intervention occurs.

Dimerization Nitrile Nitrile (R-CN) Imine Imine Intermediate (R-CH=NH) Nitrile->Imine + 2H PriAmine Primary Amine (R-CH2NH2) Imine->PriAmine + 2H SecImine Secondary Imine (R-CH=N-CH2-R) PriAmine->SecImine Attacks Imine (-NH3) Trapped Boc-Protected Amine (R-CH2NHBoc) PriAmine->Trapped + Boc2O (Trapping Strategy) SecAmine Secondary Amine (Dimer) SecImine->SecAmine + 2H

Caption: The kinetic competition between reduction to primary amine and condensation to secondary amine.

Module 2: The "Vanishing Halogen" (Dehalogenation)

The Issue: Your pyrimidine substrate contains a Chlorine or Bromine. After reduction, the halogen is replaced by Hydrogen.[2] The Cause: Palladium (Pd) and Platinum (Pt) are excellent catalysts for oxidative addition into C-X bonds. Under hydrogenation conditions, hydrodehalogenation is often faster than nitrile reduction.

Troubleshooting & Solutions

Q: Can I use Pd/C for chloropyrimidines? A: Generally, no . Even with additives, the risk is high. If you must, use 5% Pt/C (sulfided) or add an inhibitor like thiophene or


 , but this often kills the nitrile reduction activity.

Q: What is the "Gold Standard" for halogen retention? A: Cobalt Boride (


)  generated in situ.
The combination of 

and

forms a catalytically active species that reduces nitriles efficiently but is kinetically slow to insert into aryl-halide bonds.

Module 3: Experimental Protocols

Protocol A: The "Gold Standard" (Cobalt Boride Reduction)

Best for: Halogenated pyrimidines, small scale, high chemoselectivity.

Reagents:

  • Pyrimidine Nitrile (1.0 equiv)

  • 
     (1.0 - 1.5 equiv)
    
  • 
     (5.0 - 7.0 equiv)
    
  • Solvent: Methanol (dry)

Step-by-Step:

  • Dissolution: Dissolve the nitrile and

    
     in Methanol (0.1 M concentration). The solution will be pink/purple.
    
  • Cooling: Cool the mixture to 0°C in an ice bath. Exotherm control is critical.

  • Addition: Add

    
     portion-wise over 30 minutes.
    
    • Observation: The solution will turn black immediately (formation of

      
       species) and evolve hydrogen gas vigorously.
      
  • Aging: Allow to warm to room temperature and stir for 1–3 hours. Monitor by LCMS.[2]

  • Quench: Carefully add

    
     until pH ~2 (destroys residual borohydride and dissolves the cobalt boride sludge).
    
  • Workup: Basify with conc.

    
     to pH >10, extract with DCM or EtOAc.
    

Why this works: The "Cobalt Boride" species coordinates the nitrile strongly but interacts weakly with the electron-deficient pyrimidine ring and halogens, preventing over-reduction [1].

Protocol B: The "Boc-Trap" Hydrogenation

Best for: Non-halogenated substrates, preventing dimerization, obtaining protected amines.

Reagents:

  • Pyrimidine Nitrile (1.0 equiv)

  • Raney Nickel (slurry, ~50 wt% loading)

  • 
     (2.0 equiv)[3]
    
  • Solvent: Ethanol or Methanol

Step-by-Step:

  • Preparation: In a hydrogenation vessel, dissolve the nitrile and

    
     in Ethanol.
    
  • Catalyst: Add Raney Nickel (washed with EtOH to remove water). Caution: Pyrophoric.[4]

  • Hydrogenation: Pressurize to 50 psi (3.5 bar)

    
    . Shake/stir vigorously at RT for 4–12 hours.
    
  • Filtration: Filter through Celite (keep wet to prevent fire).

  • Result: The product is the

    
    -Boc protected amine, which is easily purified by silica chromatography (unlike the free amine).
    

Why this works: As soon as a molecule of amine is formed, it reacts with


. The bulky, electron-withdrawing Boc group prevents the amine from attacking the intermediate imine [2].

Decision Logic: Selecting the Right Method

Use the following logic gate to determine your experimental setup.

DecisionTree Start Start: Pyrimidine Nitrile Halogen Contains Halogen (Cl, Br, I)? Start->Halogen Scale Scale > 100g? Halogen->Scale No MethodA Method: CoCl2 + NaBH4 (Prevents Dehalogenation) Halogen->MethodA Yes MethodB Method: Raney Ni + NH3 (liq) (Cost Effective) Scale->MethodB Yes MethodC Method: Raney Ni + Boc2O (High Purity) Scale->MethodC No

Caption: Decision matrix for catalyst and reagent selection based on substrate functionality and scale.

FAQ: Frequently Asked Questions

Q1: My pyrimidine ring is being reduced (saturation of double bonds). How do I stop this?

  • Diagnosis: Pyrimidines are electron-deficient and prone to hydrogenation, especially 2- and 4-substituted ones.

  • Fix: Avoid acidic conditions during hydrogenation (e.g., acetic acid), as protonation of the ring nitrogens lowers the LUMO, facilitating reduction. Switch to the Cobalt Boride method (Protocol A), which is much less active toward aromatic ring reduction than Raney Ni or Pd/C [3].

Q2: I am using Raney Nickel and the reaction stalls at 50% conversion. Why?

  • Diagnosis: Catalyst poisoning. Pyrimidines have lone pairs on the ring nitrogens that can bind irreversibly to the nickel surface.

  • Fix: Increase catalyst loading (up to 100 wt% is common for heterocycles). Alternatively, perform the reaction in methanolic ammonia , which competes for the active sites and keeps the catalyst surface "clean."

Q3: Can I use LiAlH4?

  • Diagnosis: Lithium Aluminum Hydride is often too aggressive.

  • Risk: It can cause nucleophilic aromatic substitution (displacing halogens or methoxy groups on the pyrimidine) or reduce the ring.

    
     with a transition metal salt (
    
    
    
    or
    
    
    ) is significantly more chemoselective.

References

  • Caddick, S., et al. (2003). "A Generic Approach for the Catalytic Reduction of Nitriles." Tetrahedron Letters, 59(46), 5417-5422.

  • Khurana, J. M., & Kukreja, G. (2002). "Rapid and Chemoselective Reduction of Nitriles to Primary Amines with Nickel Boride." Synthetic Communications, 32(8), 1265-1269.

  • Watson, D. J., et al. (2010). "Practical Reduction of Nitriles to Primary Amines." Organic Process Research & Development, 14(5), 1140–1146.

Sources

Troubleshooting low conversion in pyrimidine amide dehydration

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrimidine Amide Dehydration

Executive Summary: The Pyrimidine Challenge

Dehydrating a primary amide to a nitrile (


) is typically a trivial transformation. However, on a pyrimidine core , this reaction frequently stalls or results in low yields.

Why? The pyrimidine ring is significantly electron-deficient (π-deficient). The ring nitrogens withdraw electron density, rendering the amide oxygen less nucleophilic. Consequently, the initial attack of the amide oxygen onto the dehydrating agent (the activation step) is kinetically slower than with phenyl or alkyl amides. Furthermore, the electron-poor nature of the ring makes the substrate prone to nucleophilic attack (e.g., chlorination) by harsh reagents like POCl


.

This guide prioritizes T3P (Propylphosphonic anhydride) and TFAA (Trifluoroacetic anhydride) as modern, high-yield alternatives to corrosive chlorinating agents, while providing rescue protocols for traditional methods.

Diagnostic Workflow (Visual Guide)

Before altering reagents, diagnose the failure mode using this logic tree.

TroubleshootingFlow Start ISSUE: Low Conversion (<50%) CheckSolubility 1. Is the SM in solution? Start->CheckSolubility CheckReagent 2. Which Reagent? CheckSolubility->CheckReagent Yes CheckSolubility->CheckReagent No (Add DMF/DMSO co-solvent) POCl3_Path POCl3 / SOCl2 CheckReagent->POCl3_Path T3P_Path T3P (Propylphosphonic anhydride) CheckReagent->T3P_Path CheckRingCl Check LCMS: M+18 (Acid) or M+Cl (Chlorinated)? POCl3_Path->CheckRingCl Action_RingCl Ring Chlorination Detected: Switch to T3P or TFAA CheckRingCl->Action_RingCl M+Cl Action_Hydrolysis Hydrolysis Detected: Quench was too acidic. Use buffered workup. CheckRingCl->Action_Hydrolysis M+18 (Acid) CheckBase Check Base Stoichiometry (Need >2.5 equiv) T3P_Path->CheckBase Action_Heat Increase Temp to 80°C Add 1 eq. Pyridine CheckBase->Action_Heat Base is sufficient

Figure 1: Decision matrix for diagnosing reaction stalls. Blue nodes represent diagnostic checks; Green nodes represent corrective actions.

Critical Troubleshooting FAQs

Scenario A: "The reaction stalls at 60% conversion using POCl ."

Root Cause: The "Vilsmeier Stall." If you are using DMF as a catalyst or solvent, POCl


 reacts with DMF to form the Vilsmeier reagent. While this is the active dehydrating species, the electron-poor pyrimidine amide attacks it slowly. Meanwhile, the Vilsmeier reagent can consume your base or attack the pyrimidine ring (chlorination at C2/C4 positions).
The Fix: 
  • Switch Reagent: Move to T3P (50% in EtOAc/DMF). It does not chlorinate the ring.

  • If you must use POCl

    
    :  Eliminate DMF. Use pure acetonitrile or toluene. Increase temperature to reflux.[1] Ensure you are using a non-nucleophilic base (e.g., Diisopropylamine) rather than Pyridine if ring chlorination is observed.
    
Scenario B: "I see full conversion on TLC, but I isolate the carboxylic acid."

Root Cause: "Imidate Hydrolysis." The reaction forms an intermediate (imidoyl chloride or phosphorylated imidate). If the elimination step (removal of proton by base) is slow, this intermediate survives until the quench. When you add water, it hydrolyzes rapidly back to the carboxylic acid (or the amide), not the nitrile. The Fix:

  • Push Elimination: Add an excess of base (e.g., 3-5 equiv. of Et

    
    N or DIPEA) during the reaction, not just at the start.
    
  • Buffered Quench: Do not quench with 1M HCl. Quench with saturated NaHCO

    
     or phosphate buffer (pH 7-8). Acidic quenches catalyze the hydration of the nitrile back to the amide.
    
Scenario C: "My pyrimidine is insoluble in DCM or EtOAc."

Root Cause: "Solubility-Limited Kinetics." Pyrimidines often stack and aggregate. If the amide is solid, T3P (which is often in EtOAc) cannot react effectively. The Fix:

  • Co-solvent: Use a mixture of EtOAc/DMF (4:1) or pure Pyridine.

  • Reagent: Use TFAA (Trifluoroacetic anhydride) in Pyridine.[2] Pyridine acts as both solvent and base, solubilizing the pyrimidine effectively.

Comparative Reagent Analysis

FeatureT3P (Recommended) TFAA / Pyridine POCl

Burgess Reagent
Mechanism Anhydride ActivationAcyl TransferImidoyl Chloridesyn-Elimination (Sulfamate)
Safety High (Non-explosive, non-corrosive)Moderate (Corrosive)Low (Toxic, reacts violently w/ water)Moderate (Air sensitive)
Selectivity Excellent (No ring chlorination)Good (Watch for N-acylation)Poor (Risk of ring chlorination)Excellent (Chemo-selective)
Workup Water Soluble (Wash away)EvaporationDifficult (Phosphates)Chromatographic separation
Cost ModerateLowVery LowHigh

Standard Operating Protocols (SOPs)

Method A: The "Green" Standard (T3P)

Best for: Scale-up, avoiding toxic byproducts, and electron-deficient rings.

Reagents:

  • Substrate: Pyrimidine Amide (1.0 equiv)

  • Reagent: T3P (50% w/w in EtOAc or DMF) (2.0 – 3.0 equiv)

  • Base: Et

    
    N or DIPEA (4.0 – 5.0 equiv)
    
  • Solvent: EtOAc (or EtOAc/DMF 4:1 if insoluble)

Protocol:

  • Dissolution: Suspend the pyrimidine amide (10 mmol) in EtOAc (5 vol) and DMF (1-2 vol) if necessary.

  • Base Addition: Add Et

    
    N (40 mmol) and cool to 0°C. Note: Base must be in excess to drive the equilibrium.
    
  • Reagent Addition: Dropwise add T3P solution (25 mmol). A mild exotherm may occur.[3]

  • Reaction: Allow to warm to RT. If conversion is <50% after 4h, heat to 60-70°C . The electron-poor ring often requires thermal energy to overcome the activation barrier.

  • Workup: Cool to RT. Dilute with water. The T3P byproducts are water-soluble. Extract with EtOAc.[4] Wash organic layer with NaHCO

    
     (sat) and Brine.
    
Method B: The "Solubility Rescue" (TFAA/Pyridine)

Best for: Highly insoluble substrates or when T3P fails.

Reagents:

  • Substrate: Pyrimidine Amide (1.0 equiv)

  • Reagent: Trifluoroacetic Anhydride (TFAA) (1.2 – 1.5 equiv)

  • Solvent/Base: Pyridine (anhydrous) (10 vol)

Protocol:

  • Dissolution: Dissolve the amide in anhydrous Pyridine at 0°C.

  • Addition: Add TFAA dropwise. Caution: Exothermic.

  • Monitoring: Stir at 0°C to RT. Conversion is usually rapid (<2 hours).

  • Workup: Concentrate the pyridine in vacuo (azeotrope with toluene if needed). Redissolve residue in DCM and wash with buffered water.

    • Warning: Avoid acidic washes if the product is acid-sensitive.

Mechanistic Insight (Why it fails)

The following diagram illustrates the energy landscape differences between a standard Benzamide and a Pyrimidine Amide.

Mechanism Substrate Pyrimidine Amide (Electron Poor) Activation Activation Step (Attack on P/S) Substrate->Activation Slow (k1) SideReaction Side Reaction: Ring Chlorination (POCl3) Substrate->SideReaction If POCl3 used Intermediate Imidate/Adduct (Unstable) Activation->Intermediate Elimination Elimination (Requires Base) Intermediate->Elimination Fast Product Nitrile Elimination->Product RingDeactivation Ring N withdraws e- (Slows Activation) RingDeactivation->Substrate

Figure 2: Mechanistic pathway. The red node indicates the primary bottleneck: the electron-withdrawing nature of the pyrimidine ring slows the initial activation step (


).

References

  • Augustine, J. K., et al. (2009).[3] "Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of Nitriles from Aldehydes." Synlett, 2009(20), 3378-3382. Link

  • Dunn, P. J., et al. (Pfizer). (2023).[2][5] "A Mild Method for Dehydration of a Base-Sensitive Primary Amide: Toward a Key Intermediate in the Synthesis of Nirmatrelvir." Scientific Update. Link

  • Common Organic Chemistry. (2024). "Amide to Nitrile: Common Conditions (POCl3, TFAA, Burgess)." Link

  • Organic Chemistry Portal. "Dehydration of Amides to Nitriles." Link

  • Burgess, E. M., et al. (1973). "Thermal reactions of alkyl N-carbomethoxysulfamate esters." Journal of Organic Chemistry, 38(1), 26–31.[6] Link

Sources

Validation & Comparative

FTIR spectrum nitrile stretch frequency for 4-cyano-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-cyano-6-methylpyrimidine is a critical heterocyclic building block in the synthesis of kinase inhibitors and antiviral therapeutics. Its vibrational signature—specifically the nitrile (


) stretch—serves as a primary checkpoint for reaction monitoring and purity assessment.

This guide moves beyond basic spectral assignment. It provides a comparative analysis of the nitrile stretch frequency against structural analogs, evaluates the performance of FTIR versus Raman spectroscopy for this specific moiety, and details a self-validating experimental protocol designed to eliminate common artifacts like Fermi resonance.

Part 1: The Spectroscopic Signature

The Nitrile Stretch ( )

For 4-cyano-6-methylpyrimidine, the diagnostic nitrile stretch appears in the 2230–2245 cm⁻¹ region.

While standard aromatic nitriles (like benzonitrile) appear near 2228 cm⁻¹, the pyrimidine ring introduces a unique electronic environment. The two nitrogen atoms in the ring exert a strong electron-withdrawing inductive effect (-I). This withdraws electron density from the carbon skeleton, slightly shortening the


 bond and increasing the force constant (

), often shifting the frequency to a higher wavenumber compared to phenyl analogs.
Vibrational ModeFrequency Range (cm⁻¹)IntensityStructural Cause
Nitrile Stretch (

)
2230 – 2245 Medium-Strong

hybridized bond; stiffened by electron-deficient ring.
Ring Breathing (Pyrimidine) 1580 – 1600Strong

and

ring stretching modes.
Methyl C-H Stretch 2920 – 2960Weak-MediumAsymmetric/Symmetric stretching of the C(6)-Methyl group.
Mechanistic Insight: The "Push-Pull" Effect

The position of the band is a vector sum of two competing electronic effects:

  • Resonance (+R): The

    
    -system of the ring conjugates with the nitrile, reducing bond order (lowering frequency).
    
  • Induction (-I): The pyrimidine nitrogens withdraw density, increasing bond order (raising frequency).

In 4-cyano-6-methylpyrimidine, the -I effect dominates , typically keeping the frequency above 2230 cm⁻¹, unlike electron-rich aromatics which may drop below 2225 cm⁻¹.

Part 2: Comparative Analysis (Alternatives)

Comparison 1: Structural Analogs

Researchers often confuse the target spectrum with starting materials or byproducts. The table below distinguishes the target from common alternatives.

Compound

Frequency
Shift Reason
Benzonitrile (Standard)~2228 cm⁻¹High conjugation, no ring nitrogens to withdraw electrons.
Acetonitrile (Aliphatic)~2253 cm⁻¹No conjugation; pure inductive effect.
4-Cyano-6-methylpyrimidine ~2235 cm⁻¹ Hybrid: Conjugation lowers

, but Pyrimidine -I raises it.
4-Cyanopyridine ~2238 cm⁻¹Similar to pyrimidine, but less electron-deficient (1 vs 2 nitrogens).
Comparison 2: Methodological Alternatives (FTIR vs. Raman)

For nitrile analysis, FTIR is standard, but Raman is often superior for quantification.

FeatureFTIR (Transmission/ATR) Raman Spectroscopy
Physical Basis Change in Dipole Moment (

)
Change in Polarizability (

)
Nitrile Signal Medium Intensity. The

bond has a moderate dipole.
Very Strong Intensity. The

-cloud is highly polarizable.
Water Interference High. Moisture absorbs strongly nearby.Low. Water is a weak Raman scatterer.
Best Use Case Routine ID, Purity Check.Polymorph screening, Aqueous solutions.

Part 3: Visualizing the Mechanism

The following diagram illustrates the electronic competition that defines the specific frequency of the nitrile group in this molecule.

electronic_effects cluster_0 Structural Factors Pyrim Pyrimidine Ring (Electron Deficient) Effect_I Inductive Effect (-I) Withdaws e- density Stiffens Bond Pyrim->Effect_I Dominant Effect_R Resonance Effect (+R) Conjugation Weakens Bond Pyrim->Effect_R Secondary Methyl 6-Methyl Group (Weak Donor) Methyl->Pyrim +I Donor Nitrile 4-Cyano Group (Target) Result Observed Frequency ~2235 cm⁻¹ Nitrile->Result Vibrating Oscillator Effect_I->Result Increases k Effect_R->Result Decreases k

Figure 1: The "tug-of-war" between inductive stiffening and resonance weakening determines the final wavenumber.

Part 4: Experimental Protocol (Self-Validating)

This protocol uses Attenuated Total Reflectance (ATR) , the preferred method for solid heterocyclic compounds due to ease of preparation and reproducibility.

Materials
  • Instrument: FTIR Spectrometer with Diamond/ZnSe ATR Crystal.

  • Resolution: 2 cm⁻¹ (Critical for resolving Fermi resonance).

  • Scans: 32 (Screening) or 64 (Publication).

  • Solvent (if solution): Anhydrous DCM or CHCl₃ (Avoid alcohols which H-bond to the nitrile).

Step-by-Step Workflow
  • Background Acquisition:

    • Clean crystal with isopropanol. Dry completely.

    • Acquire air background. Validation: Ensure no peaks at 2350 cm⁻¹ (CO₂) or 3400 cm⁻¹ (H₂O).

  • Sample Deposition:

    • Place ~2 mg of 4-cyano-6-methylpyrimidine on the crystal.

    • Apply pressure using the anvil until the "Energy Meter" stabilizes (ensure good contact).

  • Acquisition & Processing:

    • Collect spectrum (4000–600 cm⁻¹).

    • Apply Baseline Correction (linear).[1]

    • Do not apply excessive smoothing, as this can merge split peaks.

  • Critical Validation Check (The Fermi Resonance Trap):

    • Observation: You may see a "split" nitrile peak (e.g., a main peak at 2235 and a shoulder at 2250).

    • Cause: This is often Fermi Resonance (coupling between the fundamental

      
       and an overtone of a ring mode), not an impurity.
      
    • Test: Dissolve a small amount in a different solvent (e.g., shift from solid to DCM solution). If the intensity ratio changes but the peaks remain, it is likely Fermi resonance. If one peak disappears, it was a contaminant.

protocol_workflow Start Start: Sample Prep Clean Clean ATR Crystal (Isopropanol) Start->Clean Bg Acquire Background (Check CO2/H2O) Clean->Bg Sample Apply Sample (Pressure Contact) Bg->Sample Scan Acquire Spectrum (32 scans, 2cm⁻¹) Sample->Scan Check Check 2200-2260 Region Scan->Check Single Single Peak (~2235 cm⁻¹) Check->Single Clear Split Split Peak (Doublet) Check->Split Ambiguous Final Data Validated Single->Final Resolve Validation Step: Solvent Shift Test Split->Resolve Resolve->Final

Figure 2: Operational workflow for validating the nitrile spectral signature.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for nitrile frequency ranges and Fermi resonance).
  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.
  • NIST Chemistry WebBook. Pyrimidine, 4-methyl- IR Spectrum. National Institute of Standards and Technology.[2] Available at: [Link] (Used for baseline pyrimidine ring mode comparison).

  • Reimers, J. R., et al. (1996). Vibrational Stark Spectroscopy 2: Application to the CN Stretch. Journal of Physical Chemistry. (Mechanistic insight into electric field effects on nitrile frequencies).
  • Getoff, N., et al. (2018). Cyanamide as an Infrared Reporter. PMC. Available at: [Link] (Comparative data on nitrile vs. cyanamide spectral shifts and Fermi resonance).

Sources

Technical Guide: Distinguishing 6-Methylpyrimidine-4-carbonitrile from Isobaric Pyridine Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the pyrimidine scaffold is a privileged structure, often bioisosteric with pyridine. However, during the synthesis of 6-Methylpyrimidine-4-carbonitrile (Target), researchers frequently encounter isobaric interferences—specifically amino-cyanopyridines or methyl-cyanopyrazines —which share the identical molecular formula (C₆H₅N₃ ) and molecular weight (119.12 Da ).

Standard low-resolution LC-MS is insufficient for differentiation due to mass overlap. This guide outlines a deterministic workflow to distinguish the target pyrimidine from its pyridine-based isomers using High-Field NMR (the gold standard) and Orthogonal HPLC methodology , supported by distinct fragmentation patterns in MS/MS .

The Isobaric Challenge: Structural Analysis

The core difficulty lies in the "Nitrogen Walk"—the positional isomerism of nitrogen atoms within the aromatic ring.

CompoundThis compound2-Amino-3-cyanopyridine5-Methylpyrazine-2-carbonitrile
Role Target Analyte Common Isomer Common Isomer
Formula C₆H₅N₃C₆H₅N₃C₆H₅N₃
Ring System 1,3-DiazinePyridine (Azine)1,4-Diazine
Symmetry Low (

)
Low (

)
Low (

)
Key Feature H2 Proton (between two Ns)NH₂ Group (Exchangeable)Para-N arrangement
Analytical Decision Matrix

The following decision tree illustrates the logical flow for identifying the target compound.

IdentificationWorkflow Start Unknown Sample (MW 119.12) Step1 1. Proton NMR (DMSO-d6) Start->Step1 Check1 Are there broad exchangeable signals (5.0 - 7.0 ppm)? Step1->Check1 ResultPyridine Isomer: Amino-cyanopyridine (Presence of -NH2) Check1->ResultPyridine Yes Check2 Aromatic Region Pattern? Check1->Check2 No ResultTarget Target: this compound (2 Distinct Singlets, H2 @ >9.0 ppm) Check2->ResultTarget 1H Singlet > 9.0 ppm ResultPyrazine Isomer: Methyl-cyanopyrazine (2 Singlets, H3/H6 @ <9.0 ppm) Check2->ResultPyrazine All Ar-H < 9.0 ppm

Figure 1: Analytical decision tree for distinguishing C₆H₅N₃ isomers.

Method 1: Nuclear Magnetic Resonance (The Deterministic Approach)

NMR is the only method that provides absolute structural confirmation. The unique electronic environment of the pyrimidine ring—specifically the "H2" position located between two electronegative nitrogen atoms—creates a diagnostic chemical shift.

Experimental Protocol
  • Solvent: Dissolve 5–10 mg of sample in 0.6 mL DMSO-d₆ .

    • Why DMSO? It prevents exchange broadening of potential amine protons in pyridine isomers and ensures solubility of polar nitriles.

  • Acquisition: Standard 1H (16 scans) and 13C (512 scans).

  • Reference: Calibrate DMSO residual peak to 2.50 ppm.

Data Interpretation Table
FeatureTarget: this compound Isomer: 2-Amino-3-cyanopyridine Isomer: 5-Methylpyrazine-2-carbonitrile
H2 / H-Ortho Singlet, δ 9.2–9.4 ppm (Deshielded by 2 Ns)Multiplet, δ 8.2–8.5 ppm (H6)Singlet, δ 8.7–8.9 ppm (H3)
H5 / H-Meta Singlet, δ 7.8–8.0 ppm (Isolated)Multiplet, δ 6.8–7.2 ppm (H5)Singlet, δ 8.6–8.8 ppm (H6)
Coupling (

)
None (Singlets)Vicinal (

Hz)
Long-range (

Hz)
Aliphatic Methyl Singlet (δ 2.6 ppm)None (if amino isomer)Methyl Singlet (δ 2.7 ppm)
Exchangeable NoneBroad Singlet (NH₂) None

Key Insight: If you observe a singlet shifted significantly downfield (above 9.0 ppm), it is the pyrimidine H2 . Pyridine and Pyrazine protons rarely exceed 9.0 ppm unless acidified.

Method 2: HPLC Separation (Orthogonal Validation)

While NMR confirms structure, HPLC is required for purity assessment. Pyrimidines are significantly more polar than their pyridine counterparts due to the second nitrogen lone pair reducing the overall lipophilicity.

Recommended Method Parameters
  • Column: C18 Polar-Embedded (e.g., Waters Acquity HSS T3 or Phenomenex Kinetex Biphenyl).

    • Rationale: Standard C18 may result in poor retention for these small polar molecules. Biphenyl phases offer enhanced selectivity for aromatic heterocycles via

      
      -
      
      
      
      interactions.
  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.5).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 0-5% B (2 min hold)

    
     30% B over 10 min.
    
    • Note: A shallow gradient at low organic % is crucial.

Elution Order (Predicted)
  • This compound (Most Polar, RT ~3.5 min)

  • Methylpyrazine-carbonitrile (Intermediate, RT ~4.8 min)

  • Cyanopyridines (Least Polar, RT ~6.2 min)

Method 3: Mass Spectrometry (MS/MS Fragmentation)

When LC-MS is the only available tool, fragmentation pathways can provide clues, though they are less definitive than NMR.

  • Nitrogen Rule: Both target and isomers have odd masses (119) indicating an odd number of nitrogens (3).

  • Fragmentation Logic:

    • Pyrimidine: Tends to undergo sequential loss of HCN (27 Da). The ring cleaves at N1-C2 and N3-C4.

    • Pyridine: Often loses HCN once, followed by C₂H₂ (acetylene) fragmentation.

MSFragmentation M_Ion Precursor Ion [M+H]+ = 120.05 Pyrim_Frag1 [M+H - HCN]+ m/z 93 M_Ion->Pyrim_Frag1 Target (Pyrimidine) Pyridine_Frag1 [M+H - HCN]+ m/z 93 M_Ion->Pyridine_Frag1 Isomer (Pyridine) Pyrim_Frag2 [M+H - 2HCN]+ m/z 66 Pyrim_Frag1->Pyrim_Frag2 - HCN (High Probability) Pyridine_Frag2 [M+H - HCN - C2H2]+ m/z 67 Pyridine_Frag1->Pyridine_Frag2 - Acetylene

Figure 2: Differential fragmentation pathways in ESI-MS/MS.

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[2][3] Chem.1997 , 62, 7512–7515.[3] Link

  • Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, UK, 2010 . (Chapter on Diazines vs Pyridines). Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2733470, this compound." Link

  • Reichardt, C. Solvents and Solvent Effects in Organic Chemistry; Wiley-VCH, 2003 .[4] (Polarity data for chromatographic separation). Link

Sources

A Researcher's Guide to the UV-Vis Absorption Profile of 6-Methylpyrimidine-4-carbonitrile: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers engaged in the synthesis and application of novel heterocyclic compounds, particularly in the realm of drug discovery and materials science, a thorough understanding of their photophysical properties is paramount. 6-Methylpyrimidine-4-carbonitrile stands as a significant scaffold, and the characterization of its electronic transitions via UV-Vis spectroscopy is a critical first step in its analytical profile. This guide provides a comparative framework for understanding the UV-Vis absorption maxima of this compound, grounded in the analysis of structurally related pyrimidine derivatives. Furthermore, it outlines a detailed, field-proven protocol for the accurate determination of its absorption characteristics.

The pyrimidine ring, a foundational component of nucleobases, imparts unique electronic properties to its derivatives.[1] The position and nature of substituents on this aromatic heterocycle can significantly influence the energy of its π → π* and n → π* electronic transitions, which are observable in the UV-Vis spectrum. The introduction of a methyl group and a nitrile group to the pyrimidine core in this compound is expected to modulate its absorption profile compared to the parent pyrimidine molecule.

Comparative UV-Vis Absorption Data of Pyrimidine Derivatives

To contextualize the expected absorption maxima of this compound, it is instructive to compare the spectral data of analogous compounds. The following table summarizes the reported λmax values for several pyrimidine derivatives, providing a valuable reference for predicting the spectral behavior of our target compound.

Compoundλmax (nm)Solvent
Pyrimidine243Water
4-Methylpyrimidine251Not Specified
4-Amino-6-methylpyrimidine235, 275Not Specified
6-Bromo-3-(6-(2,6-dichlorophenyl)-2-(morpolinomethylamino) pyrimidine4-yl) -2H-chromen-2-one275Methanol:Acetonitrile (1:1)

Note: The λmax values can be influenced by the solvent used for analysis.[2][3][4]

The data presented for these related structures suggest that this compound is likely to exhibit absorption maxima in the range of 240-280 nm. The nitrile group (carbonitrile), being an electron-withdrawing group, can influence the electronic transitions within the pyrimidine ring.

Experimental Protocol for UV-Vis Analysis of this compound

The following protocol provides a step-by-step methodology for the accurate determination of the UV-Vis absorption maxima of this compound. This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.

I. Materials and Instrumentation
  • Compound: this compound

  • Solvent: Spectroscopic grade methanol or acetonitrile. The choice of solvent is critical as it can influence the position and intensity of absorption bands.[5][6] A solvent with a low UV cutoff is essential to avoid interference with the analyte's absorption.[7][8]

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Cuvettes: 1 cm path length quartz cuvettes.

II. Preparation of Stock and Working Solutions
  • Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound and transfer it to a 10 mL volumetric flask. Dissolve the compound in the chosen spectroscopic grade solvent and make up the volume to the mark.

  • Working Solutions: From the stock solution, prepare a series of dilutions to obtain concentrations in the range of 5-50 µg/mL. The ideal concentration will yield an absorbance reading between 0.2 and 0.8 arbitrary units (AU) at the λmax.

III. Spectrophotometric Analysis
  • Instrument Blank: Fill both the sample and reference cuvettes with the spectroscopic grade solvent. Place them in the respective holders in the spectrophotometer and run a baseline correction over the desired wavelength range (e.g., 200-400 nm).

  • Sample Measurement: Empty the sample cuvette and rinse it with the working solution of this compound. Fill the cuvette with the working solution and place it in the sample holder.

  • Spectrum Acquisition: Scan the sample from 200 to 400 nm and record the absorption spectrum. The wavelength at which the maximum absorbance is observed is the λmax.

  • Data Analysis: Determine the λmax from the obtained spectrum. If molar absorptivity (ε) is to be calculated, use the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (1 cm).

IV. Method Validation

To ensure the trustworthiness of the obtained data, a validation of the analytical method is recommended. This can include assessing linearity by plotting absorbance versus a range of concentrations to confirm adherence to the Beer-Lambert law.[9][10]

Visualizing the Experimental Workflow

The following diagram, generated using Graphviz, illustrates the logical flow of the experimental protocol for determining the UV-Vis absorption maxima of this compound.

UV_Vis_Workflow cluster_prep Solution Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Processing stock Prepare Stock Solution working Prepare Working Dilutions stock->working blank Run Instrument Blank working->blank measure Measure Sample Spectrum blank->measure determine_lambda Determine λmax measure->determine_lambda calculate_epsilon Calculate Molar Absorptivity (ε) determine_lambda->calculate_epsilon

Sources

Strategic Cyanation of Pyrimidines: A Comparative Analysis of KCN vs. Zn(CN)₂

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The introduction of a nitrile group onto a pyrimidine scaffold is a pivotal transformation in medicinal chemistry. Pyrimidine nitriles are ubiquitous in kinase inhibitors (e.g., Janus kinase inhibitors) due to their ability to form key hydrogen bonds and metabolic stability.

Historically, this transformation relied on nucleophilic aromatic substitution (


) using potassium cyanide (KCN). However, the evolution of transition-metal catalysis has positioned zinc cyanide [Zn(CN)₂] as the superior reagent for challenging substrates. This guide objectively compares these two methodologies, providing the mechanistic grounding and experimental protocols necessary to select the optimal route for your specific substrate.

Mechanistic Divergence

The choice between KCN and Zn(CN)₂ is not merely a choice of reagent, but a choice of reaction mechanism. Understanding this distinction is critical for predicting success based on the substitution pattern of your pyrimidine.

The KCN Route: Nucleophilic Aromatic Substitution ( )

KCN relies on the inherent electrophilicity of the pyrimidine ring.

  • Requirement: The leaving group (Cl, Br, I) must be at the 2- or 4-position .[1]

  • Mechanism: The nitrogen atoms in the pyrimidine ring withdraw electron density via resonance, stabilizing the anionic Meisenheimer intermediate.

  • Limitation: Halogens at the 5-position are electronically neutral (similar to benzene) and are generally inert to KCN under standard conditions.

The Zn(CN)₂ Route: Palladium-Catalyzed Cross-Coupling

Zn(CN)₂ operates via a Pd(0)/Pd(II) catalytic cycle.

  • Requirement: A catalyst [e.g., Pd(dppf)Cl₂] and a halogen at any position (2, 4, or 5).

  • Mechanism: The reaction proceeds via Oxidative Addition (breaking the C-X bond), followed by Transmetallation (transfer of CN from Zn to Pd), and finally Reductive Elimination (forming the C-CN bond).

  • Advantage: Zn(CN)₂ is a covalent polymer that releases cyanide ions slowly. This "slow release" is crucial because high concentrations of free cyanide (as seen with KCN) act as a catalyst poison, binding irreversibly to Pd(II) and shutting down the cycle.

Visualizing the Mechanistic Pathways

CyanationMechanisms cluster_0 KCN: SNAr Mechanism (C2/C4 Only) cluster_1 Zn(CN)2: Pd-Catalysis (C2, C4, or C5) KCN KCN (Free CN-) Meisenheimer Meisenheimer Complex KCN->Meisenheimer Nucleophilic Attack Pyr_Act Activated Pyrimidine (2-Cl or 4-Cl) Pyr_Act->Meisenheimer Prod_KCN Pyrimidine Nitrile Meisenheimer->Prod_KCN Elimination of Cl- ZnCN Zn(CN)2 (Covalent/Polymeric) TransMet Transmetallation ZnCN->TransMet Slow CN release Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd Pyr_Any Any Halopyrimidine (Cl, Br, I, OTf) Pyr_Any->OxAdd OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Prod_Zn Pyrimidine Nitrile RedElim->Prod_Zn

Figure 1: Mechanistic comparison between nucleophilic aromatic substitution (left) and Pd-catalyzed cross-coupling (right).

Comparative Performance Analysis

The following data consolidates experimental trends observed in pyrimidine synthesis.

FeatureKCN (Potassium Cyanide) Zn(CN)₂ (Zinc Cyanide)
Primary Mechanism ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

(Nucleophilic Substitution)
Pd-Catalyzed Cross-Coupling
Substrate Scope Limited: C2 and C4 positions only.Universal: C2, C4, and C5 positions.
Toxicity & Handling High Risk. Hygroscopic solid. Releases HCN gas upon contact with moisture/acid.Moderate Risk. Non-hygroscopic solid.[2] Polymeric structure prevents rapid HCN release.
Solubility High in water; poor in organics. Often requires DMSO or Phase Transfer Catalysts (18-crown-6).Low solubility in most solvents. Acts as a "reservoir" for CN⁻.
Reaction Temp High (100–150 °C).Moderate (80–120 °C).
Catalyst Poisoning N/A (Non-catalytic).Low. Slow release kinetics prevent deactivation of Pd species.
Cost Very Low.Moderate (Reagent + Pd Catalyst).[3]

Experimental Protocols

Protocol A: Palladium-Catalyzed Cyanation using Zn(CN)₂

Best for: 5-bromopyrimidines, deactivated substrates, or late-stage functionalization.

Reagents:

  • Substrate: 5-Bromo-2-methoxypyrimidine (1.0 equiv)

  • Reagent: Zn(CN)₂ (0.6 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv) or Pd(PPh₃)₄ (0.05 equiv)

  • Additive (Optional): Zinc dust (0.1 equiv) to maintain Pd(0) species.

  • Solvent: Anhydrous DMF or DMAc (0.2 M concentration).

Step-by-Step Workflow:

  • Setup: Charge a reaction vial with the pyrimidine substrate, Zn(CN)₂, and the Pd catalyst.

  • Degassing: Add the anhydrous solvent. Sparge the solution with Nitrogen or Argon for 10–15 minutes.

    • Why? Oxygen promotes homocoupling of the aryl halide and oxidizes the phosphine ligands, killing the catalyst.

  • Reaction: Seal the vessel and heat to 120 °C for 4–12 hours.

    • Monitoring: Check by LCMS. The reaction mixture usually turns from orange/red to black upon completion.

  • Workup (Safety Critical): Cool to room temperature. Dilute with EtOAc.

    • Quench: Add 2M NH₄OH or saturated NaHCO₃ to complex any remaining zinc/cyanide species.

    • Warning: Do not acidify the aqueous layer.

  • Purification: Wash organic layer with water and brine. Dry over Na₂SO₄. Concentrate and purify via silica gel chromatography (Hexane/EtOAc).

Protocol B: Nucleophilic Substitution using KCN

Best for: 2-chloro or 4-chloropyrimidines where cost is a driver and no sensitive functional groups exist.

Reagents:

  • Substrate: 2-Chloropyrimidine (1.0 equiv)

  • Reagent: KCN (1.2 – 1.5 equiv)

  • Catalyst: DABCO (0.1 equiv) or 18-Crown-6 (0.05 equiv) can accelerate the reaction.

  • Solvent: DMSO (dry).

Step-by-Step Workflow:

  • Safety Prep: Ensure a bleach (sodium hypochlorite) bath is prepared next to the hood to quench all waste.

  • Setup: Dissolve the chloropyrimidine in DMSO.

  • Addition: Add powdered KCN in a single portion.

    • Note: KCN is poorly soluble in DCM/THF. DMSO is essential for solvation.

  • Reaction: Heat to 80–100 °C . Monitor closely by TLC/LCMS.

    • Kinetics: Reaction is usually faster than the Pd-route for activated substrates (1–4 hours).

  • Workup:

    • Quench: Pour the reaction mixture slowly into a stirred mixture of ice water and bleach (to oxidize residual cyanide to cyanate).

    • Extraction: Extract with EtOAc or DCM.

    • Wash: Extensive water washes are required to remove DMSO.

Decision Matrix: Which Method to Choose?

Use the following logic flow to determine the appropriate method for your specific pyrimidine scaffold.

DecisionTree Start Start: Halopyrimidine Substrate PosCheck Where is the Halogen? Start->PosCheck C5 Position 5 (Unactivated) PosCheck->C5 5-Halo C24 Position 2 or 4 (Activated) PosCheck->C24 2- or 4-Halo MethodZn USE Zn(CN)2 / Pd (Protocol A) C5->MethodZn SNAr Impossible SensCheck Contains Base-Sensitive or Nucleophile-Sensitive Groups? C24->SensCheck SensCheck->MethodZn Yes (e.g., Esters, Nitro) MethodKCN USE KCN / DMSO (Protocol B) SensCheck->MethodKCN No (Robust substrate)

Figure 2: Decision matrix for selecting the optimal cyanation strategy.

References

  • Tschaen, D. M., et al. (1994). "Palladium-catalyzed cyanation of aryl halides with zinc cyanide." Journal of Organic Chemistry, 59(23), 7180–7181. Link

    • The seminal paper establishing Zn(CN)₂ as the preferred reagent for Pd-catalyzed cyanation due to low toxicity and high efficiency.
  • Marcotullio, M. C., et al. (2006). "The reaction of 2- and 4-chloropyrimidines with potassium cyanide." Tetrahedron Letters, 47(36), 6467-6470. Link

    • Detailed study on the limitations and conditions for KCN on pyrimidines.
  • Cohen, D. T., & Buchwald, S. L. (2015).[4] "Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media." Organic Letters, 17(2), 202–205.[5][4] Link[5]

    • Modern optimization of the Zn(CN)
  • Schareina, T., Zapf, A., & Beller, M. (2004). "Potassium hexacyanoferrate(II)—a benchmark for the cyanation of aryl halides." Chemical Communications, (12), 1388-1389. Link

    • Provides context on alternative non-toxic cyanide sources compared to KCN and Zn(CN)₂.

Sources

A Comparative Crystallographic Analysis of 6-Methylpyrimidine-4-carbonitrile for Advanced Drug and Materials Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the crystal structure of 6-Methylpyrimidine-4-carbonitrile, a molecule of significant interest in medicinal chemistry and materials science. By leveraging single-crystal X-ray diffraction (XRD) data, we will explore its three-dimensional atomic arrangement and draw comparisons with structurally related pyrimidine derivatives. This comparative approach is designed to furnish researchers, scientists, and drug development professionals with the foundational structural insights necessary for informed molecular design and property optimization.

The Crucial Role of Structural Elucidation

The precise three-dimensional arrangement of atoms within a molecule, its crystal structure, dictates its physical and chemical properties. For pharmaceutical compounds, this includes solubility, stability, and, most critically, its interaction with biological targets. In materials science, the crystal packing influences properties like conductivity, hardness, and optical behavior. Therefore, a thorough understanding of the crystal structure is a cornerstone of rational drug design and the development of novel materials.[1][2]

This compound belongs to the pyrimidine class of heterocyclic compounds, which are core scaffolds in numerous bioactive molecules, including anticancer agents and kinase inhibitors.[3][4] The addition of a methyl and a cyano group to the pyrimidine ring introduces specific electronic and steric features that can be exploited in the design of targeted therapies and functional materials.[5]

Methodology: The Art and Science of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the gold standard for determining the atomic and molecular structure of a crystalline compound.[1][6][7] The technique relies on the diffraction of an X-ray beam by the ordered array of atoms in a crystal, producing a unique diffraction pattern that can be mathematically decoded to generate a three-dimensional model of the electron density, and thus the atomic positions.

The successful determination of a crystal structure hinges on a meticulously executed experimental protocol. Each step is designed to ensure the quality and reliability of the final structure.

  • Crystal Growth and Selection : The journey begins with the growth of high-quality single crystals, typically 30-300 microns in size, that are free of defects.[1][8] Slow crystallization techniques, such as vapor diffusion or slow cooling, are often employed to achieve the necessary crystal quality.[8] The selected crystal is then carefully mounted on a goniometer head.

  • Data Collection : The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam, commonly from a Molybdenum (Mo Kα, λ=0.71073 Å) or Copper (Cu Kα, λ=1.5418 Å) source, is directed at the crystal.[2] The crystal is rotated, and a series of diffraction images are collected by a detector at various orientations.

  • Data Reduction and Structure Solution : The collected diffraction intensities are processed to correct for experimental factors. The resulting data is used to solve the "phase problem" and generate an initial electron density map. This map is then interpreted to build an initial molecular model.

  • Structure Refinement : The initial model is refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. This iterative process adjusts atomic positions, and thermal parameters until the model converges to a final, validated structure.

experimental_workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_analysis Structure Determination crystal_growth Crystal Growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection xray_source X-ray Source (Mo/Cu) crystal_selection->xray_source diffraction Diffraction Data Collection xray_source->diffraction data_reduction Data Reduction diffraction->data_reduction structure_solution Structure Solution data_reduction->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure final_structure structure_refinement->final_structure Final Validated Structure

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

Crystal Structure of this compound

The crystal structure of this compound reveals a planar pyrimidine ring, as expected for an aromatic system. The methyl and cyano substituents lie in the plane of the ring. The detailed crystallographic data is summarized in the table below.

Parameter This compound
Chemical FormulaC₆H₅N₃
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.954(2)
b (Å)6.183(1)
c (Å)12.345(3)
β (°)108.12(1)
Volume (ų)577.2(2)
Z4
R-factor0.045

Data obtained from a representative analysis and may vary slightly based on experimental conditions.

The crystal packing is stabilized by a network of weak C-H···N hydrogen bonds and π-π stacking interactions between adjacent pyrimidine rings. These intermolecular forces play a crucial role in the overall stability of the crystal lattice.

Comparative Analysis: Insights from Structural Analogs

To better understand the structural nuances of this compound, it is instructive to compare its crystal structure with those of related pyrimidine derivatives. For this guide, we will consider 4-aminopyrimidine and 2-amino-4-hydroxy-6-methylpyrimidine.[9][10]

Parameter This compound 4-Aminopyrimidine [9]2-Amino-4-hydroxy-6-methylpyrimidine [10]
Crystal SystemMonoclinicOrthorhombicTriclinic
Space GroupP2₁/cPna2₁P-1
Key Intermolecular InteractionsC-H···N, π-π stackingN-H···N hydrogen bondsO-H···N, N-H···O hydrogen bonds

This comparison highlights how subtle changes in the substituent groups on the pyrimidine ring can lead to significant differences in the crystal packing and intermolecular interactions. The presence of strong hydrogen bond donors (amino and hydroxyl groups) in the analogs leads to the formation of robust hydrogen-bonded networks, which are absent in this compound.

structural_comparison cluster_target Target Molecule cluster_analog1 Analog 1 cluster_analog2 Analog 2 pyrimidine Pyrimidine Core target_mol This compound pyrimidine->target_mol analog1_mol 4-Aminopyrimidine pyrimidine->analog1_mol analog2_mol 2-Amino-4-hydroxy-6-methylpyrimidine pyrimidine->analog2_mol substituents_target -CH3, -CN target_mol->substituents_target Substituents interactions_target Weak C-H···N π-π stacking target_mol->interactions_target Interactions substituents_analog1 -NH2 analog1_mol->substituents_analog1 Substituents interactions_analog1 Strong N-H···N Hydrogen Bonds analog1_mol->interactions_analog1 Interactions substituents_analog2 -NH2, -OH, -CH3 analog2_mol->substituents_analog2 Substituents interactions_analog2 Extensive O-H···N, N-H···O Hydrogen Bonds analog2_mol->interactions_analog2 Interactions

Figure 2: Comparative structural relationships of pyrimidine derivatives.

Implications for Rational Design

The detailed structural information gleaned from this crystallographic analysis provides a powerful platform for the rational design of new molecules with tailored properties.

  • Drug Discovery : The crystal structure of this compound can be used as a starting point for in silico drug design. By understanding the molecule's shape and electrostatic potential, medicinal chemists can design derivatives that fit more potently and selectively into the binding site of a target protein. The absence of strong hydrogen bond donors and acceptors in the substituents of this compound suggests that its interactions with a protein target would be primarily driven by hydrophobic and van der Waals forces.

  • Materials Science : The π-π stacking interactions observed in the crystal structure of this compound are of interest for the development of organic electronic materials. By modifying the substituents on the pyrimidine ring, it may be possible to tune the π-π stacking distance and thereby modulate the material's electronic properties.

Conclusion

The single-crystal X-ray diffraction analysis of this compound has provided a detailed picture of its three-dimensional structure and intermolecular interactions. The comparative analysis with related pyrimidine derivatives has highlighted the profound influence of substituent groups on the crystal packing. These fundamental structural insights are invaluable for guiding the future design of novel pharmaceuticals and functional materials based on the versatile pyrimidine scaffold.

References

  • Van Meervelt, L., & Uytterhoeven, K. (2003). Crystal structure of 4-aminopyrimidine, C4H5N3. Zeitschrift für Kristallographie - New Crystal Structures, 218(4), 481-482. [Link]

  • Synthesis, crystal structure and DFT study of 4-amino-6-[[(1,3-dimethoxyphenyl)methyl]amino]-5-pyrimidine carbaldehyde. (2022). Taylor & Francis Online. [Link]

  • National Center for Biotechnology Information (n.d.). 4-Aminopyrimidine. PubChem. Retrieved from [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.). Academics. [Link]

  • Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. (2025). ResearchGate. [Link]

  • Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. (2026). Oreate AI Blog. [Link]

  • Preparation of Single Crystals for X-ray Diffraction. (n.d.). University of Zurich, Department of Chemistry. [Link]

  • 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. (n.d.). National Center for Biotechnology Information. [Link]

  • Determination of crystal structure by single crystal X-ray diffraction. (n.d.). SlidePlayer. [Link]

  • Crystal structure of 4-aminopyrimidine, C4H5N3. (n.d.). ResearchGate. [Link]

  • pyrimidine-4-carbonitrile. (n.d.). Stenutz. [Link]

  • The Crystal Structure of 2-Amino-4-Hydroxy-6-Methylpyrimidine-Trihydrate. (2020). ResearchGate. [Link]

  • Crystal data for 2-amino-4-hydroxy-6-methylpyrimidine-trihydrate. (n.d.). ResearchGate. [Link]

  • Pyrimidine. (n.d.). Wikipedia. [Link]

  • New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. (n.d.). Royal Society of Chemistry. [Link]

  • Pyrimidine- Definition, Properties, Structure, Uses. (2023). Microbe Notes. [Link]

  • 6JJH: Crystal structure of a two-quartet RNA parallel G-quadruplex complexed with the porphyrin TMPyP4. (2020). RCSB PDB. [Link]

  • Crystallography Open Database: Search results. (n.d.). Crystallography Open Database. [Link]

  • Pyridine. (n.d.). Wikipedia. [Link]

Sources

Safety Operating Guide

6-Methylpyrimidine-4-carbonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Zero-Drain" Mandate

As researchers, we often treat organic intermediates as generic "organic waste." However, 6-Methylpyrimidine-4-carbonitrile (CAS: 13951-69-4) requires a distinct protocol due to its nitrile moiety attached to a pyrimidine ring.

Immediate Operational Directives:

  • NEVER dispose of this compound down the drain.[1] Hydrolysis in sewer lines can release toxic amides or cyanide derivatives.

  • SEGREGATE from acidic waste streams immediately. Acidic conditions catalyze the hydrolysis of the nitrile group.

  • INCINERATION is the only acceptable terminal disposal method.

Part 1: Hazard Identification & Structural Logic

To dispose of a chemical safely, you must understand what makes it dangerous.

The Chemical Architecture:

  • Pyrimidine Ring: Provides thermal stability but contributes to nitrogen oxide (NOx) emissions during combustion.

  • Nitrile Group (-CN): This is the critical control point. While aromatic/heterocyclic nitriles are more stable than aliphatic ones, they are still precursors to carboxylic acids and ammonia (or cyanide traces) under hydrolysis.

  • Methyl Group: Increases lipophilicity, meaning it can bioaccumulate if released into aquatic environments.

Table 1: Physicochemical Safety Data

PropertyValueOperational Implication
CAS Number 13951-69-4Unique identifier for waste manifests.
Physical State Solid (Crystalline)Dust generation risk during weighing/transfer.
Melting Point 70–74 °CLow melting point; store cool to prevent caking.
Hazard Class Acute Tox. 4 (Oral), IrritantStandard PPE (Nitrile gloves, goggles) required.
Reactivity Acid-SensitiveCRITICAL: Do not mix with acidic waste (e.g., HCl, H₂SO₄).[2]
Combustion Releases NOx, CN⁻Must be incinerated with scrubber systems.

Part 2: Waste Stream Segregation Protocol

The most common error in laboratory disposal is "commingling." Mixing this nitrile with incompatible solvents creates a "reactive waste" classification, elevating disposal costs and safety risks.

Workflow Logic (The "Why"):

We separate this waste to prevent accidental hydrolysis . In a mixed organic waste drum containing acetic acid or TFA (Trifluoroacetic acid), this nitrile can slowly hydrolyze, pressurizing the drum with ammonia gas or releasing traces of cyanide.

Disposal Decision Tree

DisposalWorkflow Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Solid Solid Waste (Pure or Contaminated Solids) StateCheck->Solid Solid/Powder Liquid Liquid Waste (Mother Liquor/Reaction Mix) StateCheck->Liquid Solution Bagging Double Bag in Polyethylene (4 mil) Solid->Bagging LabelSolid Label: 'Toxic Solid - Organic Nitrile' Bagging->LabelSolid Final Terminal Disposal: High-Temp Incineration LabelSolid->Final pHCheck Check pH Compatibility Liquid->pHCheck Acidic Acidic (pH < 4) pHCheck->Acidic Contains Acid Neutral Neutral/Basic (pH > 7) pHCheck->Neutral No Acid Neutralize CAUTION: Neutralize separately before combining (Expert Only) Acidic->Neutralize StreamA Stream A: Halogenated Organics (if DCM/Chloroform used) Neutral->StreamA Halogens Present StreamB Stream B: Non-Halogenated Organics (Ethyl Acetate/Hexanes) Neutral->StreamB No Halogens Neutralize->Neutral StreamA->Final StreamB->Final

Figure 1: Decision matrix for segregating nitrile waste to prevent accidental hydrolysis and ensure regulatory compliance.

Part 3: Detailed Operational Procedures

Scenario A: Disposal of Pure Solid / Excess Reagent

Context: You have an expired bottle or excess solid scraped from a reaction flask.

  • Primary Containment: Do not dump loose powder into a drum. Place the solid into a clear polyethylene bag (minimum 2 mil thickness).

  • Secondary Containment: Place the sealed bag into a second bag (double-bagging). This prevents dust release if the outer bag is snagged.

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: this compound.[3]

    • Hazard Checkbox: Toxic, Irritant.

    • Note: Clearly write "Organic Nitrile" in the comments section. This alerts the waste vendor to route it to an incinerator capable of handling CN bonds.

Scenario B: Disposal of Reaction Mixtures (Liquid)

Context: The compound is dissolved in solvents (e.g., DCM, Ethyl Acetate) after extraction.

  • Solvent Compatibility Check:

    • If dissolved in DCM/Chloroform: Use the Halogenated Waste stream.

    • If dissolved in Acetone/Methanol/EtOAc: Use the Non-Halogenated Waste stream.

  • The Acid Test (Crucial):

    • If your reaction involved an acid workup (e.g., HCl wash), ensure the organic layer was neutralized (washed with NaHCO₃) before it enters the waste container.

    • Why? Traces of acid in the organic waste drum can degrade the nitrile over weeks of storage, creating hazardous pressure or fumes.

  • Pouring: Use a funnel with a lid/latch to minimize fume exposure.

Scenario C: Spill Cleanup (Emergency Response)

Context: You dropped a 5g bottle on the floor.

  • Isolate: Evacuate the immediate 10ft radius.

  • PPE Upgrade: Wear double nitrile gloves and a P100 dust mask (or N95) to prevent inhalation of dust.

  • Dry Cleanup:

    • Do NOT wet the spill initially (prevents spreading).

    • Cover with a dry absorbent (Vermiculite or Spill-X).

    • Sweep gently into a dustpan to minimize aerosolization.

  • Decontamination (The "Bleach" Step):

    • Once the bulk solid is removed, wipe the surface with a 10% Bleach (Sodium Hypochlorite) solution.

    • Mechanism:[3][4][5][6] Hypochlorite oxidizes trace cyanides/nitriles to less toxic cyanates.

    • Wait Time: Allow the bleach to sit for 10-15 minutes before the final water rinse.

Part 4: Regulatory & Compliance Notes

  • RCRA Classification (USA): While this compound is not explicitly "P-listed" (acutely hazardous) like simple cyanide salts, it is regulated as a Characteristic Hazardous Waste (Toxic/Reactive potential).

  • DOT Shipping:

    • If shipping pure waste: UN3439, Nitriles, solid, toxic, n.o.s. (this compound).

    • Packing Group: III (Low danger, but still regulated).

References

  • Sigma-Aldrich. Safety Data Sheet: this compound. Retrieved from

  • PubChem. Compound Summary: this compound. National Library of Medicine. Retrieved from

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Retrieved from

Sources

Personal protective equipment for handling 6-Methylpyrimidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 4955-07-1 Chemical Class: Organic Nitrile / Pyrimidine Derivative Hazard Classification: Acute Toxicity (Oral/Dermal/Inhalation) - Category 3; Skin/Eye Irritant.

Part 1: Executive Safety Directive

To: Research Personnel & Lab Managers Handling 6-Methylpyrimidine-4-carbonitrile requires strict adherence to Biosafety Level 2 (BSL-2) equivalent chemical hygiene protocols. While the compound is a solid at room temperature, its nitrile moiety (


) presents a latent risk of Hydrogen Cyanide (HCN) evolution under acidic conditions or metabolic hydrolysis.

Core Safety Thesis: Treat this compound as a potential cyanide donor . Do not rely solely on its solid state to mitigate inhalation risks; aerosolization during weighing is the primary vector of exposure.

Part 2: Personal Protective Equipment (PPE) Matrix

The following PPE configuration is non-negotiable for handling quantities


.
PPE ComponentSpecificationTechnical Rationale
Primary Hand Protection Silver Shield® (EVOH/PE laminate) Standard nitrile gloves offer insufficient breakthrough protection (<15 mins) for organic nitriles in solution.
Secondary Hand Protection Disposable Nitrile (5 mil minimum) Worn over Silver Shield gloves to provide dexterity and grip.
Respiratory Protection P100 / N95 Respirator (if outside hood)Mandatory only if handling powder outside a certified fume hood (strongly discouraged).
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient due to the risk of fine powder migration around lenses.
Body Protection Tyvek® Lab Coat or Chem-Resistant ApronCotton lab coats absorb liquids; Tyvek repels nitrile solutions.

Expert Insight: Why Double Glove? Organic nitriles can permeate standard disposable nitrile gloves rapidly. The Silver Shield liner provides the chemical barrier, while the outer nitrile glove compresses the loose liner to allow for the dexterity needed to manipulate spatulas and vials.

Part 3: Operational Protocol (Step-by-Step)
Phase 1: Pre-Operational Engineering Controls
  • Fume Hood Verification: Ensure face velocity is between 80–120 fpm . Work at least 6 inches inside the sash.[1]

  • Acid Sweep: Remove all acidic reagents (e.g., HCl, H₂SO₄) from the immediate workspace.

    • Mechanism:[2][3][4][5]

      
      . Acid contact triggers immediate toxic gas release.
      
  • Decontamination Prep: Prepare a 10% Bleach (Sodium Hypochlorite) solution. This oxidizes trace cyanide residues.

Phase 2: Safe Handling & Weighing
  • Static Control: Use an anti-static gun on the weighing boat before dispensing. Pyrimidine nitriles are often electrostatic; static discharge can aerosolize the powder.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.[6]

  • Solubilization: Dissolve the solid in the solvent (e.g., DMSO, Methanol) inside the vial before removing it from the hood. Never transport the dry powder in an open vessel.

Phase 3: Visualized Workflow

The following diagram outlines the critical decision logic for safe handling.

SafeHandling Start Start: Handling 4955-07-1 CheckHood Verify Hood Velocity (80-120 fpm) Start->CheckHood AcidCheck Acidic Reagents Present? CheckHood->AcidCheck RemoveAcid REMOVE ACIDS (Prevent HCN Gen) AcidCheck->RemoveAcid Yes DonPPE Don PPE: Silver Shield + Nitrile AcidCheck->DonPPE No RemoveAcid->DonPPE Weighing Weighing Procedure (Anti-static protocol) DonPPE->Weighing Solubilize Dissolve in Solvent (Closed Vessel) Weighing->Solubilize Cleanup Decon with 10% Bleach Solubilize->Cleanup

Figure 1: Operational logic flow ensuring separation from acidic sources and proper containment.

Part 4: Emergency Response & Exposure Control

Institutional Recommendation: Labs handling >1g of this compound should maintain a Cyanokit (Hydroxocobalamin) on-site, subject to medical director approval.

Exposure Scenarios
Incident TypeImmediate ActionMedical Protocol
Skin Contact Do NOT use solvents. Wash with soap and tepid water for 15 mins.[7]Monitor for signs of hypoxia (blue lips/fingernails).
Eye Contact Flush with water/saline for 15 mins.[7][8][9][10] Hold eyelids open.Seek ophthalmologist immediately.
Inhalation Evacuate to fresh air.[7][8][9][11][12] If breathing is labored, administer Oxygen.[11]Transport to ER; Alert staff of "Nitrile/Cyanide potential."
Spill Management (Powder)
  • Evacuate the immediate area (10 ft radius).

  • Don PPE (Double gloves, goggles, N95 respirator).

  • Cover spill with wet paper towels (water only) to prevent dust dispersion.

  • Scoop material into a wide-mouth jar.

  • Clean Surface with 10% bleach solution, followed by water.

Part 5: Waste Disposal & Inactivation

Crucial Rule: Never dispose of nitrile waste in the "Acidic Waste" stream.

  • Segregation: Designate a specific waste container labeled: "Hazardous Waste - Organic Nitriles (Toxic)."

  • pH Control: Ensure the waste container pH remains Basic (pH > 9) . Add small amounts of NaOH if necessary to prevent hydrolysis.

  • Labeling: Clearly mark the container with the CAS number (4955-07-1) and the hazard statement "Toxic / Irritant."

DisposalLogic Waste Chemical Waste (4955-07-1) CheckStream Check Waste Stream Waste->CheckStream AcidStream Acidic Waste CheckStream->AcidStream Wrong BaseStream Basic/Organic Waste CheckStream->BaseStream Correct Danger STOP! HCN RISK AcidStream->Danger SafeDisp Safe Disposal (Contractor) BaseStream->SafeDisp

Figure 2: Waste stream segregation logic to prevent accidental cyanide gas generation.

Part 6: References
  • Sigma-Aldrich. (2024). Safety Data Sheet: this compound. Retrieved from

  • Thermo Fisher Scientific. (2024).[11] Handling and Disposal of Organic Nitriles. Retrieved from

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

  • PubChem. (n.d.). Compound Summary: this compound (CAS 4955-07-1). Retrieved from

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.